2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol
Descripción
Propiedades
IUPAC Name |
2,2,2-trichloro-1-(1-methylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N2O/c1-11-3-4(2-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFWLEBYKKUUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212946 | |
| Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-17-2 | |
| Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Structural Significance of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol: A Comprehensive Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Downstream Utility
Executive Summary
In advanced pharmaceutical development, the strategic incorporation of polyhalogenated scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol is a highly specialized chemical intermediate that bridges the versatile coordination chemistry of a 1-methylpyrazole core with the dense, programmable reactivity of a trichloromethyl carbinol moiety.
As a Senior Application Scientist, I approach this molecule not merely as an end-product, but as a high-value synthetic node. Trichloromethyl carbinols are masked α -amino acids and α -hydroxy acids. By understanding the precise thermodynamic and kinetic controls required to synthesize this compound, researchers can unlock powerful downstream homologations, including the Jocic-Reeve and Corey-Link reactions [3, 4]. This whitepaper dissects the physicochemical properties, mechanistic causality, and validated protocols for handling this unique scaffold.
Chemical Identity & Physicochemical Profiling
Before executing any synthesis, it is critical to establish the physicochemical baseline of the target. The presence of three chlorine atoms adjacent to a secondary hydroxyl group significantly lowers the pKa of the carbinol proton while drastically increasing the steric bulk and lipophilicity of the pyrazole derivative.
Table 1: Quantitative Chemical and Structural Data
| Property | Value | Structural Implication |
| IUPAC Name | 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol | Defines exact regiochemistry (C4 substitution). |
| Molecular Formula | C₆H₇Cl₃N₂O | High halogen ratio dictates distinct MS isotopic patterns. |
| Molecular Weight | 229.49 g/mol | Ideal fragment size for fragment-based drug discovery (FBDD). |
| Core Scaffold | 1-Methylpyrazole | Provides a rigid, metabolically stable heteroaromatic base. |
| Functional Group | Trichloromethyl carbinol | Serves as a precursor for gem-dichloroepoxides. |
| H-Bond Donors | 1 (Hydroxyl -OH) | Capable of strong, directional hydrogen bonding. |
| H-Bond Acceptors | 3 (N2, O, Cl) | Enhances target-protein interaction potential. |
Mechanistic Causality: The Trichloromethide Addition
The synthesis of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol relies on the nucleophilic addition of a trichloromethide anion ( −CCl3 ) to 1-methyl-1H-pyrazole-4-carbaldehyde.
The Chemical Challenge: The trichloromethide anion is a notoriously weak nucleophile and is highly unstable. If the reaction temperature is not strictly controlled, the anion rapidly undergoes α -elimination to yield highly reactive, non-selective dichlorocarbene ( :CCl2 ). Furthermore, exposing non-enolizable aldehydes to strong aqueous bases (like NaOH) often triggers the Cannizzaro disproportionation reaction, destroying the starting material[1].
The Solution: To circumvent these competing pathways, the reaction is driven by sterically hindered, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) in the presence of excess chloroform [1, 2]. DBU promotes the deprotonation of chloroform at 0 °C, kinetically trapping the trichloromethide anion long enough for it to attack the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde.
Figure 1: Mechanistic workflow for the base-promoted synthesis of the trichloromethyl carbinol.
Experimental Protocol: Self-Validating Synthesis
This step-by-step methodology is designed as a self-validating system. The physical state changes and phase separations inherently confirm the success of each step, minimizing the need for intermediate spectroscopic validation.
Reagents Required:
-
1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv, limiting reagent)
-
Anhydrous Chloroform ( CHCl3 ) (5.0 equiv, acts as both reagent and solvent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
1M Hydrochloric Acid (HCl) (Aqueous)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equiv of 1-methyl-1H-pyrazole-4-carbaldehyde in anhydrous chloroform (5.0 equiv) in a flame-dried round-bottom flask under an inert argon atmosphere.
-
Causality: Argon prevents ambient moisture from prematurely protonating the highly basic trichloromethide intermediate.
-
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 15 minutes.
-
Causality: Maintaining 0 °C suppresses the α -elimination of the trichloromethide anion into dichlorocarbene, preventing the formation of intractable polymeric tars.
-
-
Base Addition: Add 1.2 equiv of DBU dropwise via a syringe pump over 10 minutes.
-
Validation: The solution will transition from colorless to a pale yellow, indicating the formation of the alkoxide intermediate.
-
-
Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor via Thin Layer Chromatography (TLC) (Eluent: 1:1 EtOAc/Hexanes).
-
Validation: The reaction is complete when the UV-active aldehyde spot ( Rf≈0.6 ) is entirely consumed and replaced by a more polar, lower-running carbinol spot ( Rf≈0.3 ).
-
-
Self-Purifying Quench: Quench the reaction by rapidly adding cold 1M HCl (aqueous) until the aqueous phase reaches pH 2.
-
Causality: The acid serves a dual purpose. It protonates the alkoxide to yield the final carbinol product, and it protonates the DBU base, forming a highly water-soluble amidinium salt.
-
-
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Validation: The DBU salt is completely sequestered in the aqueous layer, while the highly lipophilic 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol remains in the organic phase, effectively self-purifying the mixture.
-
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the product as an off-white solid.
Downstream Synthetic Utility: The Jocic and Corey-Link Reactions
The true value of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol lies in its downstream utility. Treating this carbinol with a base (such as NaOH or DBU) in the presence of a nucleophile triggers the Jocic-Reeve reaction [4].
Mechanistically, the base deprotonates the hydroxyl group. The resulting alkoxide undergoes an intramolecular SN2 displacement of one of the adjacent chlorine atoms, generating a highly reactive gem-dichloroepoxide intermediate. This epoxide is immediately attacked by a nucleophile (e.g., sodium azide, NaN3 ) with inversion of configuration. Subsequent hydrolysis of the remaining acid chloride yields an α -azido carboxylic acid.
When applied to the synthesis of unnatural amino acids, this specific sequence is known as the Corey-Link reaction [3]. By subjecting our pyrazole-derived carbinol to these conditions followed by hydrogenation, researchers can synthesize novel, pyrazole-containing unnatural α -amino acids for peptide drug discovery.
Figure 2: Conversion of the trichloromethyl carbinol via the Corey-Link reaction pathway.
References
-
Title: One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
-
Title: Synthesis of trichloromethyl carbinols Source: Organic Chemistry Portal (citing J. Org. Chem. 2000, 65, 7211) URL: [Link]
-
Title: Recent applications of gem-dichloroepoxide intermediates in synthesis Source: Arkivoc URL: [Link]
-
Title: Jocic reaction Source: Wikipedia URL: [Link]
physical and chemical properties of pyrazole-based molecules
The Pyrazole Scaffold in Modern Drug Discovery: A Comprehensive Guide to Physicochemical Properties and Synthetic Workflows
Introduction
As a privileged scaffold in medicinal and agricultural chemistry, pyrazole (1,2-diazole) offers a unique combination of structural rigidity, hydrogen-bonding capacity, and metabolic stability. Understanding its core physicochemical properties is not merely an academic exercise; it is the foundation for rational drug design and synthetic optimization. This guide deconstructs the physical and chemical logic of pyrazole-based molecules, providing researchers with field-proven insights and self-validating experimental workflows.
Structural Logic and Physicochemical Profiling
Pyrazole is a five-membered heterocyclic aromatic organic compound with the molecular formula C₃H₄N₂, characterized by a ring structure composed of three carbon atoms and two adjacent nitrogen atoms[PubChem - NIH][1]. The molecule's versatility stems from its amphoteric nature, driven by two distinct nitrogen atoms: an acidic pyrrole-like nitrogen (N1) with a lone pair delocalized into the aromatic π-system, and a basic sp²-hybridized pyridine-like nitrogen (N2) whose lone pair is orthogonal to the ring[PMC - NIH][2].
The Causality of Tautomerism
One of the most defining features of pyrazole is its annular tautomerism. While it primarily exists as the 1H-tautomer, it rapidly exchanges protons to form 3H- and 4H-pyrazole equivalents in solution[Grokipedia][3]. Mechanistic Insight: It is critical to recognize that this proton exchange is an intermolecular process, not an intramolecular one. Theoretical density functional theory (DFT) calculations demonstrate that the energy barrier for intramolecular proton transfer is prohibitively high (~50 kcal/mol)[PMC - NIH][2]. Instead, the process is facilitated by hydrogen-bonding with solvent molecules (such as water), which drastically lowers the activation energy barrier to 10–14 kcal/mol[PMC - NIH][2].
Quantitative Physicochemical Data
The following table summarizes the core physical properties of unsubstituted pyrazole, linking quantitative data to their practical implications in drug discovery.
| Property | Value | Causality / Relevance in Drug Design |
| Molecular Weight | 68.08 g/mol | Low molecular weight makes it an ideal core for fragment-based drug discovery (FBDD)[PubChem - NIH][1]. |
| Melting Point | 68 – 70 °C | Reflects strong intermolecular hydrogen bonding in the solid state, forming stable crystalline networks[Grokipedia][3]. |
| Boiling Point | 187 – 188 °C | Unusually high for its size due to the formation of hydrogen-bonded dimers/oligomers in the liquid phase[Grokipedia][3]. |
| Solubility (Water) | ~19.4 g/L at 25 °C | Moderate aqueous solubility driven by the amphoteric nature and robust H-bond donor/acceptor capabilities[Grokipedia][3]. |
| pKₐ (Conjugate Acid) | ~2.48 | Protonation of the pyridine-like nitrogen. Makes pyrazole a weak base under physiological conditions[Grokipedia][3]. |
| pKₐ (NH loss) | ~14.2 | Deprotonation of the pyrrole-like nitrogen. Requires strong bases to form the highly nucleophilic pyrazolide anion[Grokipedia][3]. |
| Dipole Moment | ~2.2 D | Asymmetric distribution of heteroatoms creates a polar scaffold, enhancing target binding via dipole interactions[Grokipedia][3]. |
Chemical Reactivity and Regioselectivity
The aromatic 6π-electron system makes pyrazole highly resistant to oxidation and reduction, but it exhibits highly specific regioselectivity for substitution reactions[Grokipedia][3].
Mechanistic Insight: The C4 position is exceptionally susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration). The causality here lies in the electron-withdrawing inductive effect of the two adjacent nitrogen atoms, which depletes electron density at the C3 and C5 positions. Consequently, C4 retains the highest π-electron density, making it the kinetically and thermodynamically favored site for electrophilic attack[Grokipedia][3].
Logical mapping of pyrazole reactivity and structural dynamics.
Synthetic Methodologies: The Knorr-Type Condensation
The most robust and widely utilized method for synthesizing substituted pyrazoles is the condensation of 1,3-dicarbonyl compounds (or their equivalents, such as chalcones) with hydrazines[Der Pharma Chemica][4].
Mechanistic Insight: The reaction is typically driven by acid catalysis (e.g., glacial acetic acid or concentrated H₂SO₄). The acid protonates the carbonyl oxygen, significantly increasing its electrophilicity. This accelerates the nucleophilic attack by the basic hydrazine nitrogen to form a hydrazone intermediate[PMC - NIH][5]. The subsequent intramolecular cyclization and dehydration steps are thermodynamically driven by the formation of the highly stable aromatic 6π-electron system.
Step-by-Step Self-Validating Protocol: Synthesis of 3,5-Disubstituted Pyrazoles
Step 1: Reagent Preparation Equimolar amounts of a 1,3-diketone (e.g., acetylacetone) and a hydrazine derivative (e.g., phenylhydrazine) are dissolved in a polar protic solvent (ethanol) to stabilize the transition states.
Step 2: Condensation and Cyclization Add a catalytic amount of glacial acetic acid. Reflux the mixture for 2–4 hours. Causality: Refluxing provides the activation energy required to overcome the barrier of the secondary dehydration step, ensuring complete aromatization of the pyrazoline intermediate into the pyrazole ring.
Step 3: Isolation Cool the reaction mixture to room temperature and pour it into crushed ice/cold water. The sudden change in dielectric constant forces the hydrophobic pyrazole derivative to precipitate[Der Pharma Chemica][4]. Filter the solid and recrystallize from hot ethanol to remove unreacted starting materials.
Step 4: Self-Validation & Analytical Characterization A protocol is only as good as its validation. To confirm the success of the cyclization:
-
FT-IR Spectroscopy: Monitor the disappearance of the broad carbonyl stretch (~1700 cm⁻¹) and the emergence of a sharp C=N stretch (~1600 cm⁻¹)[Der Pharma Chemica][4].
-
Multinuclear NMR: ¹H NMR at low temperatures can be utilized to determine tautomeric equilibrium constants in the slow proton exchange regime[FU Berlin][6]. The C4 proton will appear as a distinct singlet around 5.8–6.0 ppm.
-
LC-MS: Confirm the precise mass shift corresponding to the loss of two water molecules (-36 Da) from the combined mass of the starting materials.
Step-by-step synthetic workflow and self-validation for pyrazoles.
Advanced Applications: Agrochemicals and Beyond
The structural tuning of the pyrazole ring has led to massive breakthroughs in both pharmaceuticals (e.g., celecoxib) and agricultural chemistry. Recent structure-activity relationship (SAR) studies reveal that introducing specific halogens or fluorinated groups at the 3-position of the pyrazole ring drastically alters the molecule's lipophilicity and metabolic stability[ACS Publications][7]. For instance, the incorporation of a trifluoromethyl tetrazole ring at the 3-position of the pyrazole core led to the development of tetraniliprole, a highly efficient broad-spectrum insecticide with a unique mechanism of action and no cross-resistance[ACS Publications][7].
References
- Source: grokipedia.
- Title: Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives Source: Der Pharma Chemica URL
- Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: PMC - NIH URL
- Title: Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications Source: ACS Publications URL
- Title: Revisiting the Structure and Chemistry of 3(5)
- Title: Pyrazole | C3H4N2 | CID 1048 - PubChem - NIH Source: PubChem - NIH URL
- Title: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography)
Sources
- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole â Grokipedia [grokipedia.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol, a pyrazole-containing molecule with potential applications in medicinal chemistry and drug discovery. The protocol herein is based on established principles of organic synthesis, specifically the nucleophilic addition of an electron-rich heterocycle to an activated carbonyl compound. This application note details the reaction mechanism, provides a step-by-step experimental procedure, and outlines methods for purification and characterization of the target compound. The information is intended to provide researchers with a robust and reproducible method for the preparation of this and structurally related compounds.
Introduction
Pyrazole and its derivatives are a well-established class of heterocyclic compounds that occupy a prominent position in medicinal and pesticide chemistry due to their diverse biological activities.[1] The pyrazole nucleus is a key structural motif in numerous pharmaceuticals, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3][4] The functionalization of the pyrazole ring allows for the fine-tuning of its biological and physicochemical properties, making it an attractive scaffold for the development of novel therapeutic agents.
The target molecule, 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol, incorporates a trichloromethyl carbinol group, a moiety known to influence the lipophilicity and metabolic stability of drug candidates. The synthesis of this compound is of interest for the exploration of new chemical space in drug discovery programs. This guide provides a detailed protocol for its synthesis via the reaction of 1-methyl-1H-pyrazole with chloral hydrate.
Reaction Scheme and Mechanism
The synthesis of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol proceeds via a nucleophilic addition reaction. The electron-rich 1-methyl-1H-pyrazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloral. The reaction is typically facilitated by a base, which can deprotonate the pyrazole to enhance its nucleophilicity, although the reaction can also proceed under neutral or mildly acidic conditions.
Reaction:
1-methyl-1H-pyrazole + Chloral Hydrate → 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol
Proposed Mechanism:
The reaction is initiated by the attack of the C4 position of the 1-methyl-1H-pyrazole ring on the carbonyl carbon of chloral. This position is nucleophilic due to the electron-donating nature of the nitrogen atoms in the ring. The resulting intermediate is a zwitterion, which is then protonated, likely by a proton source in the reaction medium (such as chloral hydrate itself or trace amounts of water), to yield the final alcohol product.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-methyl-1H-pyrazole | Reagent | Commercially Available | |
| Chloral Hydrate | ACS Reagent | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography |
| Hexanes | HPLC Grade | Commercially Available | For chromatography |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Synthesis Workflow
Sources
applications of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol in cancer research
Application Notes and Protocols for Pyrazole Derivatives in Cancer Research
A Note on the Specific Compound 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol:
Extensive literature searches did not yield specific data or published cancer research applications for the compound 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol. This suggests that it is either a novel entity not yet extensively studied or its research is not publicly documented. However, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for their anticancer properties.[1][2][3]
Therefore, this guide will focus on the broader class of pyrazole derivatives, providing a comprehensive overview of their common mechanisms of action and detailed protocols for their investigation as potential anticancer agents. The methodologies described herein are directly applicable to the evaluation of novel pyrazole-containing compounds like 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol.
Introduction: The Pyrazole Scaffold as a Versatile Pharmacophore in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of modern therapeutics, particularly in oncology.[3][4] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets implicated in cancer progression.[5] Numerous pyrazole derivatives have been synthesized and evaluated, demonstrating activities that span from the inhibition of key signaling kinases to the disruption of cytoskeletal dynamics and DNA replication.[1][5]
The power of the pyrazole moiety lies in its synthetic tractability, allowing for precise modifications at various positions around the ring. This enables chemists to fine-tune the steric and electronic properties of the molecule to achieve high potency and selectivity for a desired cancer-related target.[1]
Potential Mechanisms of Action of Pyrazole Derivatives in Cancer
Research has revealed that pyrazole-containing compounds can exert their anticancer effects through multiple mechanisms. Understanding these potential pathways is crucial for designing a logical and comprehensive preclinical evaluation of a novel pyrazole derivative.
Inhibition of Protein Kinases
A predominant mechanism of action for many pyrazole derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers.
-
Tyrosine Kinase Inhibitors (TKIs): Many pyrazole compounds have been designed to target the ATP-binding site of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][6] By blocking the activity of these receptors, the compounds can halt downstream signaling pathways responsible for tumor growth and angiogenesis. For instance, some pyrazole derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2.[6]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: The cell cycle is tightly regulated by CDKs, and their hyperactivity is common in cancer. Certain indole-pyrazole hybrids have demonstrated significant inhibitory activity against CDK2, leading to cell cycle arrest.[1]
Caption: EGFR signaling pathway and inhibition by a pyrazole derivative.
Disruption of Microtubule Dynamics
The cytoskeleton, particularly the microtubule network, is essential for cell division, making it an attractive target for anticancer drugs. Some novel pyrazole derivatives have been shown to inhibit tubulin polymerization, similar to established drugs like vinca alkaloids and taxanes.[7] This disruption leads to mitotic arrest and ultimately apoptosis.[7]
DNA Interaction and Topoisomerase Inhibition
Certain pyrazole analogs can bind to DNA or inhibit enzymes like topoisomerase, which are crucial for managing DNA topology during replication and transcription.[1] This interference with DNA processes can induce catastrophic DNA damage and trigger cell death pathways.
Preclinical Evaluation Workflow for a Novel Pyrazole Compound
The following section outlines a structured workflow for assessing the anticancer potential of a new pyrazole derivative.
Caption: General workflow for preclinical evaluation of a novel pyrazole compound.
Detailed Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.
Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer[1])
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test pyrazole compound, dissolved in DMSO to create a 10 mM stock solution
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound stock in complete medium. Typical final concentrations might range from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Self-Validation: The inclusion of vehicle controls ensures that the observed cytotoxicity is due to the compound and not the solvent. A positive control (e.g., Doxorubicin) should also be run in parallel to validate the assay's sensitivity.[1]
| Pyrazole Derivative Example | Target Cancer Cell Line | Reported IC50 (µM) | Reference |
| Compound 25 (pyrazole benzothiazole hybrid) | HT29 (Colon) | 3.17 | [1] |
| Compound 50 (fused pyrazole) | HepG2 (Liver) | 0.71 | [1] |
| Compound 43 (pyrazole carbaldehyde) | MCF7 (Breast) | 0.25 | [1] |
| Compound 51d (pyrazole derivative) | A549 (Lung) | 1.98 | [2] |
| Compound 42 (BRAF-targeting pyrazole) | WM266.4 (Melanoma) | 0.12 | [4] |
This table presents a selection of IC50 values for various pyrazole derivatives from the literature to illustrate the range of potencies observed.
Protocol 2: Western Blot Analysis for Kinase Inhibition (p-EGFR)
This protocol assesses whether the pyrazole compound inhibits a specific signaling pathway, such as the EGFR pathway, by measuring the phosphorylation status of the target kinase.
Causality: A functional kinase inhibitor will prevent the phosphorylation of its target protein. Western blotting uses specific antibodies to detect the total amount of the protein and the amount of its phosphorylated form. A decrease in the ratio of phosphorylated protein to total protein upon treatment indicates target engagement and inhibition.
Materials:
-
Sensitive cancer cell line (e.g., A549, which has high EGFR expression)
-
Test pyrazole compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat with the pyrazole compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (β-actin) to ensure equal protein loading and to assess the specific effect on phosphorylation.
Self-Validation: The use of a loading control like β-actin is critical to confirm that any observed decrease in p-EGFR is not due to loading errors. Comparing the p-EGFR signal to the total EGFR signal normalizes the data and specifically demonstrates inhibition of phosphorylation.
Conclusion and Future Directions
The pyrazole scaffold is a highly validated starting point for the development of novel anticancer agents. The protocols and workflow detailed above provide a robust framework for the initial preclinical evaluation of a new pyrazole derivative. Should a compound like 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol show promise in these initial assays, further studies would be warranted. These could include more advanced mechanistic studies (e.g., kinase profiling, tubulin polymerization assays), ADME/Tox profiling, and ultimately, evaluation in in vivo animal models to determine its efficacy and safety profile as a potential cancer therapeutic.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - MDPI. (2022, June 11).
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis. (2023, September 29).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - Frontiers. (n.d.).
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8).
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10).
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. (2024, July 20).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Advanced Analytical Strategies for Pyrazole Derivative Quantification: HPLC-UV and LC-MS/MS Workflows
Introduction
Pyrazole derivatives (e.g., celecoxib, fipronil, diphenyl-1H-pyrazole-4,5-diamine) are characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. They are ubiquitous in modern pharmacology and agrochemistry, serving as COX-2 inhibitors, pesticides, and oncology candidates. The accurate quantification of these compounds is critical across the drug development pipeline, from high-concentration formulation quality control to trace-level pharmacokinetic (PK) bioanalysis.
Section 1: Mechanistic Rationale in Method Development
Chromatographic Causality: Pyrazole derivatives exhibit varying polarities and pKa values. For reversed-phase liquid chromatography (RPLC), maintaining the analyte in an un-ionized state is critical for reproducible retention on hydrophobic stationary phases (e.g., C18 columns). The addition of 0.1% Trifluoroacetic acid (TFA) or formic acid lowers the mobile phase pH well below the pKa of weakly acidic pyrazoles, suppressing ionization, increasing retention, and preventing peak tailing1[1]. Conversely, for highly polar nitrogen-containing heterocycles that exhibit poor retention on standard C18 columns, mixed-mode liquid chromatography (MMLC) combining reversed-phase and ion-exchange functionalities is required to achieve baseline separation2[2].
Ionization and Matrix Effects: When analyzing biological matrices (plasma/serum) via LC-MS/MS, endogenous phospholipids cause severe ion suppression in the Electrospray Ionization (ESI) source. To counteract this, Solid-Phase Extraction (SPE) is prioritized over simple protein precipitation to selectively wash away matrix interferents3[3]. Furthermore, the use of a stable isotope-labeled internal standard (SIL-IS), such as Celecoxib-d7, is considered the gold standard. Because the SIL-IS shares near-identical physicochemical properties with the target analyte, it co-elutes and undergoes the exact same ionization suppression or enhancement, creating a self-correcting quantification system4[4].
Section 2: Application Note 1 - HPLC-UV Quantification for Pharmaceutical Formulations
Objective: High-concentration analysis of pyrazole Active Pharmaceutical Ingredients (APIs) in bulk powder or nanoemulsion formulations5[5].
Self-Validating Principle: The protocol mandates system suitability checks prior to sample analysis. A tailing factor of ≤ 1.5 and a %RSD of ≤ 2.0% for six replicate standard injections ensure column integrity and auto-sampler precision, validating the system's readiness before any unknown samples are processed.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mixture of Acetonitrile and 0.1% TFA in HPLC-grade water (75:25, v/v). Filter through a 0.45 µm PTFE membrane and degas ultrasonically for 15 minutes1[1].
-
Standard Preparation: Accurately weigh the pyrazole reference standard and dissolve in methanol to create a 100 µg/mL stock solution. Dilute serially with the mobile phase to construct a working range of 2.5 – 50 µg/mL.
-
Sample Extraction: For nanoemulsions or bulk formulations, dissolve an aliquot in methanol. Sonicate for 10 minutes to disrupt lipid/polymer matrices, centrifuge at 10,000 rpm for 5 minutes, and filter the supernatant5[5].
-
Chromatographic Execution:
-
Column: C18 (150 × 4.6 mm, 5 µm).
-
Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Detection: UV at 255 nm.
-
Injection Volume: 20 µL.
-
Table 1: Typical HPLC-UV Validation Parameters for Pyrazole Formulations
| Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | R² > 0.999 | 2.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | < 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~2.4 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~7.4 µg/mL |
Data adapted from standard ICH Q2(R2) validation guidelines for pyrazole derivatives6[6].
Section 3: Application Note 2 - LC-MS/MS Bioanalysis in Human Plasma
Objective: Trace-level quantification of celecoxib in human plasma for pharmacokinetic evaluation3[3].
Self-Validating Principle: The inclusion of blank matrix injections immediately following the Upper Limit of Quantification (ULOQ) ensures carryover is ≤ 20% of the Lower Limit of Quantification (LLOQ). If carryover exceeds this threshold, the run is automatically invalidated, ensuring no cross-contamination affects patient samples.
Step-by-Step Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
Aliquot 200 µL of thawed human plasma into a microcentrifuge tube.
-
Add 500 µL of MS-grade water and vortex for 10 seconds to disrupt protein binding.
-
SPE Loading: Condition a polymeric HLB SPE cartridge with 1.0 mL methanol followed by 1.0 mL water. Load the plasma mixture.
-
Washing & Elution: Wash the cartridge with 2.0 mL of water to remove polar interferents. Elute the analyte with 1.0 mL of the mobile phase3[3].
-
-
Chromatographic Execution:
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Acquisition: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions optimized during compound tuning.
-
Table 2: Typical LC-MS/MS Bioanalytical Validation Parameters
| Parameter | FDA/ICH Acceptance Criteria | Typical Result (Celecoxib in Plasma) |
| Linearity Range | R² > 0.995 | 5.0 - 2500 ng/mL |
| Accuracy (LQC, MQC, HQC) | ± 15% of nominal | 92.0% - 108.0% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 8.5% |
| Matrix Effect | IS-normalized MF ~ 1.0 | 0.95 - 1.05 (Compensated by SIL-IS) |
| Extraction Recovery | Consistent across QC levels | > 85% |
Data indicative of a robust SIL-IS compensated bioanalytical assay 4[4].
Analytical Workflow Visualization
Analytical decision workflow for pyrazole derivative quantification.
References
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PMC (NIH) URL: [Link]
-
A Novel LC-MS/MS Method for the Determination of Celecoxib in Human Plasma Source: Sphinxsai URL:[Link]
-
Design of Experiments Leads to Scalable Analgesic Near-Infrared Fluorescent Coconut Nanoemulsions Source: Semantic Scholar URL:[Link]
Sources
Application Notes & Protocols: A Researcher's Guide to Animal Models for Studying Pyrazole Compounds
Introduction: The Versatility and Challenge of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and toxicology.[1][2][3] Its unique structural properties allow for diverse substitutions, leading to a vast library of compounds with a wide spectrum of biological activities.[4] These range from widely used pharmaceuticals like the anti-inflammatory drug Celecoxib (a COX-2 inhibitor) to potent insecticides such as Fipronil, and even includes compounds used as experimental tools, like pyrazole itself, to study metabolic pathways.[5][6][7]
This chemical versatility, however, presents a significant challenge for researchers. The biological effects of pyrazole compounds are highly dependent on their specific structure, influencing their target affinity, mechanism of action, pharmacokinetic properties, and toxicological profile. Therefore, robust and well-characterized animal models are indispensable tools for elucidating these effects, from preclinical drug development to environmental risk assessment.
This guide provides an in-depth overview of the selection and application of animal models for studying pyrazole compounds. It moves beyond simple procedural lists to explain the causal-driven decisions that underpin sound experimental design, ensuring the generation of reliable and translatable data.
Part 1: Foundational Strategy - Selecting the Appropriate Animal Model
The choice of animal model is the most critical decision in the experimental workflow. It dictates the relevance of the findings and their applicability to human health or environmental safety. The selection process must be a deliberate exercise, balancing biological relevance, practical constraints, and ethical considerations.
The Workhorses: Rodent Models (Mice & Rats)
Mice and rats are the most common models for pharmacological and toxicological studies due to their genetic similarity to humans, well-characterized physiology, and ease of handling.
-
Rationale for Use : Their short gestation period and lifespan are ideal for chronic and carcinogenicity studies.[8] Furthermore, the availability of numerous transgenic and knockout strains (e.g., jnk1−/− or Nrf2−/− mice) allows for sophisticated mechanistic studies to dissect specific pathways involved in pyrazole-induced toxicity or therapeutic action.[5][9]
-
Key Applications :
-
Pharmacology : Evaluating the anti-inflammatory and analgesic effects of novel pyrazole derivatives.[10][11]
-
Toxicology : Standard acute, sub-chronic, and chronic toxicity testing following OECD guidelines.[8][12]
-
Carcinogenicity : Assessing the tumor-promoting potential of compounds like Celecoxib in models of UV-induced skin cancer.[13]
-
Neurotoxicity : Investigating the effects of compounds like Fipronil on the central nervous system.[14]
-
Metabolism & Pharmacokinetics (PK) : Determining absorption, distribution, metabolism, and excretion (ADME) profiles.[15][16][17]
-
The High-Throughput Alternative: Zebrafish (Danio rerio)
The zebrafish model has emerged as a powerful tool for rapid toxicity screening of new chemical entities, including pyrazole derivatives.[18][19]
-
Rationale for Use : Their rapid external development, optical transparency of embryos, and high genetic homology to humans make them ideal for observing organogenesis and developmental toxicity in real-time.[18][20] They are particularly cost-effective for large-scale screening before committing to more expensive rodent studies.
-
Key Applications :
-
Acute Toxicity Screening : Determining the lethal concentration (LC50) as per OECD Guideline 203.[19][21]
-
Developmental Toxicity : Assessing teratogenic effects during embryonic development according to OECD Guideline 236.[19][21]
-
Organ-Specific Toxicity : High-throughput screening for cardiotoxicity, hepatotoxicity, and neurotoxicity.[20]
-
Other Relevant Models
-
Canine Models : Used in osteoarthritis research to evaluate the efficacy of drugs like Celecoxib, as their joint structure and pathology can more closely mimic human conditions.[7]
-
Non-Human Primates : Employed in specialized studies, such as investigating the efficacy of 4-methylpyrazole as an antidote for methanol poisoning, due to metabolic pathways that are highly conserved with humans.[22]
The following table summarizes the primary considerations for model selection.
| Animal Model | Primary Rationale & Strengths | Common Pyrazole Applications | Key Endpoints |
| Mouse (Mus musculus) | Genetic tractability (knockout/transgenic models), rapid breeding cycle, well-established protocols, cost-effective. | Mechanistic toxicology (e.g., hepatotoxicity), neurobehavioral studies, carcinogenicity, PK/PD. | Serum biomarkers (ALT, AST), histopathology, behavioral tests (open field, maze), tumor latency/multiplicity, plasma drug concentration. |
| Rat (Rattus norvegicus) | Larger size facilitates surgical procedures and serial blood sampling, extensive historical toxicology data. | Standard toxicology (acute, chronic), pharmacology (inflammation, pain), reproductive toxicity. | Body weight, food consumption, clinical signs, organ weights, histopathology, serum chemistry, hematology. |
| Zebrafish (Danio rerio) | High-throughput screening, rapid development, embryo transparency, low cost. | Acute toxicity, developmental and reproductive toxicity (DART), preliminary organ toxicity screening. | LC50, hatching rate, morphological defects (e.g., pericardial edema, spinal curvature), heart rate, motility. |
| Dog (Canis lupus familiaris) | Larger animal model with joint physiology relevant to human osteoarthritis. | Efficacy studies for anti-inflammatory pyrazoles (e.g., Celecoxib). | Gait analysis, joint histology, prostaglandin E2 levels in synovial fluid. |
Part 2: Core Experimental Protocols
This section provides standardized, step-by-step protocols for key studies. The causality behind critical steps is explained to ensure robust and reproducible results.
Protocol 2.1: Acute Oral Toxicity Assessment (Following OECD Guideline 423)
This protocol is designed to classify a pyrazole compound based on its acute toxicity and to determine an approximate LD50 value.[23][24]
-
Causality : The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes animal usage while providing sufficient data for hazard classification according to the Globally Harmonised System (GHS).[23][24] It uses a fixed set of starting doses (e.g., 5, 50, 300, 2000 mg/kg).
Methodology:
-
Animal Selection : Use a single sex, typically female nulliparous rats (e.g., Wistar or Sprague-Dawley), as they are often slightly more sensitive.[23] Animals should be young adults (8-12 weeks old) and acclimatized for at least 5 days.
-
Dose Preparation : Prepare the pyrazole compound in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration should allow for a consistent administration volume (typically 5-10 mL/kg).
-
Initial Dosing : Start with a group of 3 animals at a pre-selected dose (e.g., 300 mg/kg). The choice of starting dose is based on any existing information about the compound's toxicity.
-
Administration : Administer the compound via oral gavage after a brief fasting period (3-4 hours) to ensure uniform absorption.
-
Observation :
-
Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.[24]
-
Daily observations should continue for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and autonomic/CNS effects (tremors, convulsions, salivation, lethargy).[24]
-
-
Stepwise Procedure Logic :
-
If 2 or 3 animals die : The test is stopped, and the compound is classified at that dose level. A higher toxicity class is assigned.
-
If 0 or 1 animal dies : Proceed to the next step by dosing another 3 animals at a higher or lower dose, depending on the outcome and the specific OECD 423 flowchart.
-
-
Terminal Procedures : At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy of all animals (including those that died during the study) should be performed.
Protocol 2.2: Neurobehavioral Assessment in Rodents
This protocol outlines a battery of tests to assess the potential neurotoxic effects of pyrazole compounds like Fipronil, which are known to target the CNS.[14][25]
-
Causality : A test battery is essential because neurotoxicity can manifest in various domains, including motor function, anxiety, and learning.[26][27] Using multiple tests provides a more comprehensive profile of the compound's effects.[28]
Methodology:
-
Animal Dosing : Administer the pyrazole compound (e.g., Fipronil at 0.43 mg/kg orally to mice for 6 weeks) or vehicle to respective groups.[14] Allow for an appropriate time post-dosing for the compound to reach steady-state or for effects to manifest.
-
Open Field Test (Locomotor Activity & Anxiety) :
-
Place the animal in the center of a square arena (e.g., 50x50 cm).
-
Using an automated tracking system, record activity for 10-30 minutes.
-
Endpoints : Total distance traveled (locomotion), time spent in the center vs. periphery (anxiety-like behavior), rearing frequency (exploratory behavior). An upward trend in locomotor activity was noted in mice treated with Fipronil.[14]
-
-
Elevated Plus Maze (Anxiety) :
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Place the animal in the center, facing an open arm.
-
Record behavior for 5 minutes.
-
Endpoints : Time spent in open arms vs. closed arms, number of entries into each arm type. A decrease in open-arm time is indicative of anxiogenic effects.
-
-
Rotarod Test (Motor Coordination) :
-
Place the animal on a rotating rod with accelerating speed.
-
Record the latency to fall from the rod.
-
Conduct 3-5 trials per animal with an inter-trial interval.
-
Endpoints : Average latency to fall. A shorter latency indicates impaired motor coordination.
-
-
Data Analysis : Analyze data using appropriate statistical tests (e.g., ANOVA or t-test) to compare the treated group(s) with the vehicle control group.
Protocol 2.3: Pharmacokinetic (PK) Study in Rodents
This protocol is for determining the basic PK profile of a pyrazole compound following intravenous (IV) and oral (PO) administration.[15]
-
Causality : Understanding the PK profile is crucial for interpreting efficacy and toxicity data. It helps determine key parameters like bioavailability, half-life, and clearance, which are essential for dose selection in longer-term studies.[15][16]
Methodology:
-
Animal Preparation : Use cannulated rats (e.g., jugular vein for IV administration and blood sampling) to minimize stress and ensure accurate dosing/sampling.
-
Dosing :
-
Blood Sampling :
-
Sample Processing : Immediately centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis : Quantify the concentration of the parent pyrazole compound (and any major metabolites, if known) in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK Parameter Calculation : Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
| PK Parameter | Description | Example (RNB-61 in Rats) [15] |
| Cmax | Maximum observed plasma concentration (PO) | 446 ng/mL (at 3 mg/kg) |
| Tmax | Time to reach Cmax (PO) | 5.5 h (at 3 mg/kg) |
| T½ | Terminal half-life | 6.0 h (IV) |
| CL | Plasma clearance (IV) | 3.5 mL/min/kg |
| Vss | Volume of distribution at steady state (IV) | 1.6 L/kg |
| F (%) | Oral Bioavailability | High (nearly complete absorption) |
Part 3: Mechanistic Insights & Visualization
Understanding how a pyrazole compound exerts its effects is fundamental. This often involves dissecting its interaction with specific cellular signaling pathways.
Mechanism 1: Fipronil and GABA Receptor Antagonism
Fipronil and its primary metabolite, fipronil sulfone, are potent insecticides due to their action on the central nervous system.[25][29] Their primary mechanism is the blockade of GABA (gamma-aminobutyric acid)-gated chloride channels.[14][25] GABA is the main inhibitory neurotransmitter in the brain. Its binding to the GABA-A receptor opens a chloride channel, leading to hyperpolarization of the neuron and inhibition of nerve transmission. Fipronil non-competitively binds within the channel pore, physically blocking the influx of chloride ions. This inhibition of an inhibitory signal leads to neuronal hyperexcitability, convulsions, and death of the insect.[29][30] While it has a higher affinity for insect GABA receptors, it can also affect mammalian receptors, explaining its potential for neurotoxicity in non-target species.[25][31]
Caption: Fipronil's mechanism of action on the GABA-A receptor.
Mechanism 2: Pyrazole-Induced Hepatotoxicity via CYP2E1
Pyrazole itself is a classic tool used in animal models to study liver injury. It is a potent inducer of the cytochrome P450 enzyme CYP2E1.[5][9] While CYP2E1 is involved in metabolizing many xenobiotics, its induction can lead to increased production of reactive oxygen species (ROS), causing oxidative stress.[9] This oxidative stress sensitizes hepatocytes to secondary insults, such as the inflammatory cytokine TNF-α.[5][32] The combination of pyrazole and TNF-α leads to the activation of stress-related signaling cascades, like the c-Jun N-terminal kinase (JNK) pathway, culminating in mitochondrial dysfunction and necrotic cell death.[5][32] Studies using jnk1−/− knockout mice have shown that the JNK1 isoform plays a critical role in mediating this hepatotoxic effect.[5]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib prevents tumor growth in an animal model by a COX-2 independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.chemicalwatch.com [files.chemicalwatch.com]
- 13. Celecoxib, a cyclooxygenase 2 inhibitor as a potential chemopreventive to UV-induced skin cancer: a study in the hairless mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. oecd.org [oecd.org]
- 22. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. Fipronil Technical Fact Sheet [npic.orst.edu]
- 26. Animal Models for Assessment of Neurotoxicity [nnk.gov.hu]
- 27. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 29. Fipronil: Clinical applications, Mechanism, Toxicity_Chemicalbook [chemicalbook.com]
- 30. researchgate.net [researchgate.net]
- 31. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 32. Hepatotoxicity mediated by pyrazole (cytochrome P450 2E1) plus tumor necrosis factor alpha treatment occurs in c-Jun N-terminal kinase 2-/- but not in c-Jun N-terminal kinase 1-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Pyrazole Derivatives for In Vivo Administration: A Detailed Guide
Introduction
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] The therapeutic potential of this versatile heterocyclic scaffold is vast, with several pyrazole-containing drugs approved by the FDA, such as the COX-2 inhibitor Celecoxib and the PDE5 inhibitor Sildenafil.[3] However, a significant hurdle in the preclinical development of novel pyrazole-based entities is their frequently poor aqueous solubility.[1][4] This intrinsic property poses a major challenge for in vivo administration, as it can lead to low bioavailability, erratic absorption, and consequently, unreliable pharmacological data.[1][4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and actionable protocols for the formulation of pyrazole derivatives for in vivo studies. We will delve into the critical aspects of solubility enhancement, vehicle selection, and the preparation of stable formulations for common administration routes, ensuring the generation of robust and reproducible preclinical data.
Part 1: Pre-Formulation Assessment: The Foundation of a Successful In Vivo Study
Before proceeding to complex formulation strategies, a thorough understanding of the physicochemical properties of the pyrazole derivative is paramount. This initial assessment will guide the selection of the most appropriate formulation approach.
Solubility Determination
The first step is to determine the solubility of the compound in a range of pharmaceutically acceptable solvents and vehicles. This data is crucial for identifying potential solvent systems and for calculating the maximum achievable concentration in a dosing formulation. A tiered approach is recommended, starting with aqueous buffers and progressing to organic co-solvents and lipid-based systems.
Protocol 1: Equilibrium Solubility Assessment
This protocol determines the thermodynamic or equilibrium solubility of a pyrazole derivative.[6]
Materials:
-
Pyrazole derivative (solid powder)
-
Selection of solvents:
-
Water (Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.9% Saline
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Corn oil, sesame oil, or other triglycerides
-
-
2.0 mL microcentrifuge tubes or glass vials
-
Shaker or rotator capable of maintaining a constant temperature (e.g., 25°C and 37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of the pyrazole compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The goal is to have undissolved solid remaining after equilibration.
-
Tightly cap the vials and place them on a rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of excess solid.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Express the solubility in mg/mL or µg/mL.
Data Presentation: Solubility Profile of a Model Pyrazole (Celecoxib)
To illustrate, the table below summarizes the solubility of Celecoxib, a well-known pyrazole derivative, in various solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temp |
| Methanol | Freely Soluble | Room Temp |
| Dimethyl Sulfoxide (DMSO) | ~16.6 | Room Temp |
| Dimethylformamide (DMF) | ~25 | Room Temp |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | Room Temp |
| Data compiled from BenchChem.[1] |
Stability Assessment
Pyrazole derivatives can be susceptible to degradation via hydrolysis, oxidation, or photodegradation.[6][7] The stability of the compound in the chosen formulation vehicle is critical to ensure that the animal receives the intended dose of the active substance.
Protocol 2: Formulation Stability Evaluation
Procedure:
-
Prepare the final formulation of the pyrazole derivative at the desired concentration.
-
Divide the formulation into several aliquots in clear and amber vials.
-
Store the vials under different conditions:
-
Refrigerated (2-8°C)
-
Room temperature (20-25°C)
-
Elevated temperature (e.g., 40°C)
-
Exposed to light (ICH Q1B guidelines)[7]
-
-
At specified time points (e.g., 0, 4, 8, 24 hours, and 7 days), withdraw a sample from each condition.
-
Visually inspect for any signs of precipitation or color change.[7]
-
Quantify the concentration of the pyrazole derivative using HPLC to determine the percentage remaining. A loss of >10% typically indicates instability.
Part 2: Formulation Strategies and Protocols
Based on the pre-formulation data and the intended route of administration, an appropriate formulation strategy can be selected.
Oral Administration (Gavage)
Oral gavage is a common method for administering precise doses to rodents. For poorly soluble pyrazole derivatives, simple aqueous suspensions or co-solvent systems are often employed.
Workflow for Oral Formulation Development
Caption: Workflow for Oral Formulation Development.
Protocol 3: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol describes a common vehicle for solubilizing poorly water-soluble compounds for oral administration.[1]
Materials:
-
Pyrazole derivative
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Polysorbate 80 (Tween® 80)
-
Sterile saline (0.9% NaCl) or water
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of the pyrazole compound.
-
Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the compound. The final concentration of DMSO should typically not exceed 10%.[1][8] Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can aid dissolution.
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition to ensure homogeneity. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Final Dilution: Slowly add the sterile saline or water to reach the final desired volume while continuously vortexing.
-
Final Inspection: Visually inspect the final formulation to ensure it is a clear, homogenous solution, free of any precipitation, before administration.[1]
Oral Gavage Administration in Rodents: Best Practices
-
Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal to minimize the risk of esophageal injury.[9][10]
-
Volume: The recommended maximum oral gavage volume is typically 10 mL/kg.[9][11]
-
Technique: Proper restraint is crucial. The animal's head should be tilted back to create a straight line through the neck and esophagus.[9][12] The needle should be passed gently along the side of the mouth and down the esophagus. If resistance is felt, withdraw and re-insert.[11][12]
Intravenous (IV) Administration
IV formulations have the most stringent requirements, as the compound is introduced directly into the bloodstream.[13] The formulation must be sterile, pyrogen-free, and capable of maintaining the drug in solution upon dilution in the blood to prevent embolism.[5]
Protocol 4: Preparation of a Cyclodextrin-Based Formulation for IV Injection
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations.[1]
Materials:
-
Pyrazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Prepare Cyclodextrin Solution: In a sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle (e.g., 20-40% w/v in saline). The concentration will depend on the specific compound and its complexation efficiency.
-
Initial Solubilization: In a separate sterile vial, dissolve the pyrazole compound in a minimal amount of an organic co-solvent like DMSO to create a concentrated stock solution.
-
Complexation: While vortexing vigorously, slowly add the pyrazole stock solution to the HP-β-CD solution. This dropwise addition is critical to allow for efficient complexation and prevent precipitation.
-
Equilibration: Allow the solution to mix for at least 30-60 minutes to ensure complete complexation.
-
Sterile Filtration: Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a final sterile vial.
Example Formulations for In Vivo Studies of Pyrazole Compounds
| Compound | Route | Formulation Vehicle | Application |
| Celecoxib | Oral | 0.5% Methylcellulose | Arthritis Model |
| Deracoxib | Oral | 1% Tween 80 in water | Pain Model |
| Kinase Inhibitor A | IV | 10% DMSO, 40% PEG400, 50% Saline | Oncology Xenograft |
| Kinase Inhibitor B | IP | 30% HP-β-CD in Saline | Pharmacokinetic Study |
| This table provides illustrative examples; specific formulations must be optimized for each new chemical entity. |
Part 3: Advanced Formulation Strategies
For particularly challenging pyrazole derivatives, more advanced formulation strategies may be necessary to achieve the desired exposure in vivo.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at the molecular level, such as with polyvinylpyrrolidone (PVP), to enhance dissolution rates and oral bioavailability.[16][17]
-
Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can improve the oral absorption of lipophilic compounds by forming fine oil-in-water emulsions in the gastrointestinal tract.[16]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, potentially altering their pharmacokinetic profile and reducing toxicity.[18]
Decision Tree for Formulation Strategy Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. instechlabs.com [instechlabs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. mdpi.com [mdpi.com]
- 17. Dissolution and oral bioavailability enhancement of praziquantel by solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of stealth liposomal formulation of celecoxib: In vitro and in vivo evaluation | PLOS One [journals.plos.org]
Application Notes and Protocols for Green Chemistry Approaches to Pyrazole Synthesis
Introduction: The Imperative for Greener Pyrazole Synthesis
Pyrazoles and their derivatives represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and material science.[1][2][3][4] Many blockbuster drugs, including the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant, feature a pyrazole scaffold, highlighting the therapeutic importance of this heterocycle.[2][5]
However, traditional synthetic routes to pyrazoles often rely on methods that are misaligned with modern principles of environmental stewardship. These conventional syntheses frequently involve volatile and hazardous organic solvents, harsh acidic or basic catalysts, stoichiometric toxic reagents, and require long reaction times at elevated temperatures.[4][5][6][7] Such processes not only pose environmental and safety risks but also generate significant chemical waste, complicating product purification and increasing manufacturing costs.
The global shift towards sustainable chemical practices has spurred the development of "green" synthetic methodologies.[4][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven green chemistry approaches to pyrazole synthesis. We will explore the causality behind experimental choices and provide actionable protocols that emphasize efficiency, safety, waste minimization, and atom economy.[8][9]
Pillar 1: Alternative Energy Sources for Accelerated Synthesis
A primary tenet of green chemistry is the reduction of energy consumption. Microwave and ultrasound irradiation have emerged as powerful tools that offer efficient, non-classical energy input, dramatically accelerating reaction rates and often improving product yields and purity.[2][4][10]
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation provides rapid and uniform heating of the reaction mixture through dielectric heating, a mechanism fundamentally different from conventional conductive heating.[2] This often leads to a significant reduction in reaction times—from hours to mere minutes—and can minimize the formation of side products.[11]
Causality: The targeted energy transfer directly to polar molecules in the reaction mixture allows for rapid temperature increases that are difficult to achieve with conventional heating. This can overcome activation energy barriers more efficiently, prevent thermal degradation of sensitive molecules, and enhance regioselectivity.[11][12]
Caption: Comparison of conventional vs. microwave heating.
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of Pyrazolones [11]
This protocol describes the high-speed, solvent-free synthesis of pyrazolones from the reaction of a β-keto ester with a hydrazine derivative under microwave irradiation.
-
Reactants:
-
Ethyl acetoacetate (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
-
Procedure:
-
Combine ethyl acetoacetate and phenylhydrazine in an open Erlenmeyer flask or a microwave-safe vessel.
-
Place the vessel in a domestic or laboratory microwave oven.
-
Irradiate the mixture at a power of 120-300W for 45-120 seconds. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product can often be used without further purification. If necessary, recrystallize from ethanol.
-
-
Advantages: This method drastically reduces reaction time from several hours (conventional heating) to seconds, eliminates the need for a solvent, and often provides high yields of the pure product.[11]
| Reactants | Method | Time | Yield | Reference |
| Hydrazone + Vilsmeier-Haack Reagent | Conventional | 3-5 hours | ~70% | |
| Hydrazone + Vilsmeier-Haack Reagent | Microwave | 45-120 sec | >85% | |
| Ethyl Acetoacetate + Phenylhydrazine | Conventional | >1 hour | Variable | [11] |
| Ethyl Acetoacetate + Phenylhydrazine | Microwave (Solvent-Free) | 1-2 min | >95% | [11] |
Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[2][13] This collapse generates localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer.
Causality: Sonochemistry provides a unique form of energy input that accelerates reactions at ambient bulk temperatures. It is particularly effective for heterogeneous reactions by cleaning and activating catalyst surfaces and increasing surface area.[14][15]
Protocol 2: Ultrasound-Promoted, Catalyst-Free Synthesis of Pyrazoles in Water [13]
This protocol outlines an environmentally benign synthesis of pyrazole derivatives from α-oxoketene S,S/N,S-acetals and hydrazine hydrate in an aqueous medium under ultrasound irradiation.
-
Reactants:
-
α-oxoketene S,S-acetal (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
-
Procedure:
-
In a flask, suspend the α-oxoketene S,S-acetal in 10 mL of distilled water.
-
Add hydrazine hydrate to the suspension.
-
Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is the same as the solvent level in the flask.
-
Irradiate the mixture with ultrasound (typically 40 kHz) at room temperature for 15-45 minutes.
-
Monitor the reaction by TLC. Upon completion, the solid product precipitates out of the aqueous solution.
-
Filter the product, wash with cold water, and dry. The product is often obtained in high purity.
-
-
Advantages: This method avoids the use of organic solvents and catalysts, generates no waste, and significantly reduces reaction times from 10-18 hours (conventional) to under an hour.[13]
Pillar 2: Benign Solvents and Solvent-Free Strategies
The elimination or replacement of volatile organic compounds (VOCs) is a critical goal in green chemistry. Water is nature's solvent and an ideal medium for many reactions, while solvent-free approaches offer the ultimate solution by eliminating solvent waste entirely.[7][8]
Water as a Reaction Medium
Water is an abundant, non-toxic, non-flammable, and inexpensive solvent.[8][16] Performing organic reactions in water can offer unique reactivity and selectivity due to effects like hydrophobic interactions, which can bring reactants together and accelerate reaction rates.[17]
Causality: For multicomponent reactions, the low solubility of organic reactants in water can promote aggregation, effectively increasing local reactant concentrations and driving the reaction forward. This "on-water" effect often leads to higher yields and simpler product isolation, as the pure product often precipitates directly from the reaction medium.[8][17]
Caption: Workflow for an "on-water" multicomponent reaction.
Solvent-Free and Mechanochemical Synthesis
Conducting reactions without a solvent (neat conditions) is a highly desirable green approach.[7][18][19] Mechanochemistry, or ball milling, is a powerful solvent-free technique where mechanical energy is used to induce chemical transformations.[20][21][22]
Causality: By grinding solid reactants together, often with a catalytic liquid or solid grinding auxiliary, intimate contact between particles is achieved, and fresh reactive surfaces are constantly generated. This avoids the need to dissolve reactants, drastically reducing waste and often enabling reactions that are difficult in solution.[20][21]
Protocol 3: One-Pot Mechanochemical Synthesis of 3,5-Diphenyl-1H-pyrazoles [21][22]
This protocol describes the synthesis of pyrazoles from chalcones and hydrazine via an intermediate pyrazoline, which is oxidized in situ under solvent-free ball-milling conditions.
-
Reactants:
-
Chalcone (1.0 mmol)
-
Hydrazine hydrate (1.5 mmol)
-
Sodium persulfate (oxidant, 2.0 mmol)
-
-
Procedure:
-
Place the chalcone, hydrazine hydrate, and several stainless-steel balls into a mechanochemical grinding jar.
-
Mill the mixture at high frequency (e.g., 25-30 Hz) for 30 minutes to form the intermediate pyrazoline.
-
Open the jar and add the oxidant (sodium persulfate).
-
Continue milling for an additional 60-90 minutes.
-
After the reaction, disperse the solid mixture in water and filter to isolate the crude product.
-
Recrystallize from ethanol to obtain the pure 3,5-diphenyl-1H-pyrazole.
-
-
Advantages: This one-pot, solvent-free method features a simple work-up, short reaction times, and high efficiency, making it a powerful and green alternative to traditional solution-phase methods.[21]
Pillar 3: Atom Economy through Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are intrinsically green.[1][3] They adhere to the principles of atom economy, step economy, and procedural simplicity, minimizing waste and purification steps.[1][23]
Causality: By designing a reaction cascade where the product of the first step reacts in situ with the next component, MCRs build molecular complexity rapidly and efficiently. This avoids the need to isolate and purify intermediates, saving time, solvents, and resources while often increasing overall yield.
Protocol 4: Four-Component Aqueous Synthesis of Pyrano[2,3-c]pyrazoles [8][24][25]
This protocol describes the synthesis of the biologically significant dihydropyrano[2,3-c]pyrazole scaffold via a one-pot, four-component reaction in water.
-
Reactants:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
-
Catalyst (Optional but often beneficial): Cetyltrimethylammonium bromide (CTAB) can be used as a phase-transfer catalyst in water.[8][9]
-
Procedure:
-
To a flask containing 10 mL of water (and a catalytic amount of CTAB, if used), add the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 80 °C).
-
The reaction progress can be monitored by TLC. The product typically precipitates from the aqueous solution upon formation.
-
After completion (usually 1-3 hours), cool the mixture to room temperature.
-
Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed if needed.
-
-
Advantages: This method combines four readily available starting materials in a single, environmentally benign step. It demonstrates high atom economy and procedural simplicity, yielding a complex heterocyclic scaffold without the need for hazardous solvents.[24]
| Green Approach | Key Advantages | Representative Reaction |
| Microwave Irradiation | Dramatically reduced reaction times, improved yields, high energy efficiency. | Synthesis of pyrazolones.[11] |
| Ultrasound Irradiation | Milder conditions, enhanced rates for heterogeneous reactions, catalyst-free options. | Synthesis in aqueous media.[13] |
| Water as Solvent | Non-toxic, non-flammable, inexpensive, unique reactivity, simple work-up. | Multicomponent synthesis of pyranopyrazoles.[8][17] |
| Mechanochemistry | Eliminates bulk solvents, reduces waste, enables new reactivity. | One-pot synthesis from chalcones.[21][22] |
| Multicomponent Reactions | High atom and step economy, procedural simplicity, rapid complexity generation. | Four-component synthesis of pyranopyrazoles.[3] |
Conclusion and Future Outlook
The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic imperative. The methodologies presented herein—utilizing alternative energy sources, benign solvents, and atom-economical reaction designs—demonstrate that the synthesis of vital pyrazole scaffolds can be achieved efficiently, safely, and sustainably. These approaches significantly reduce waste, minimize energy consumption, and often lead to simpler, more cost-effective manufacturing processes.
Future research will likely focus on the integration of these techniques, such as performing multicomponent reactions under mechanochemical or microwave conditions. The development of recyclable and biodegradable catalysts, the use of bio-based starting materials, and the application of flow chemistry for continuous, controlled production will further advance the sustainable synthesis of pyrazoles, ensuring that this critical class of heterocycles can be produced in harmony with environmental stewardship.
References
- Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry.
- El-Sayed, N. N. E., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen.
- (n.d.). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Atlantis Press.
- (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv Der Pharmazie.
- Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry.
- (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry.
- (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate.
- Britton, J., et al. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry.
- Nitulescu, G. M., et al. (2015). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry.
- Sharma, S., et al. (n.d.). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. RSC Advances.
- (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
- (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar.
- Kidwai, M., Aryal, R. K., & Kukreja, S. (n.d.). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry.
- (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology.
- Bagley, M. C., Lubinu, M. C., & Mason, C. (2007). Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. Synlett.
- (2026). Catalyst-Free Green Synthesis of Pyrazole Derivatives: A Sustainable Approach. Current Green Chemistry.
- (2025). Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. ResearchGate.
- Vuluga, D., et al. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. ResearchGate.
- Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry.
- Zhang, Z., et al. (2013). ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. HETEROCYCLES.
- Zhang, Z., et al. (2014). Synthesis of 3,5-Diphenyl-1H-pyrazoles by Mechanochemical Ball Milling. Synfacts.
- (2025). Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium.
- (2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed.
- (2021). Ultrasonic Assisted Preparation of Pyrano[2,3-c]Pyrazole Derivatives Using ZnO-NiO-Fe3O4 Nano-Composite System. Polycyclic Aromatic Compounds.
- (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.org.
- (n.d.). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules.
- (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - One-pot multistep mechanochemical synthesis of fluorinated pyrazolones [beilstein-journals.org]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 23. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Pyrazole Solubility in Drug Development
Welcome to the Technical Support Center for Pyrazole Formulation and Solubility. Pyrazole and its derivatives are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for arenes to modulate lipophilicity, metabolic stability, and target binding[1]. However, their planar aromaticity and high crystal lattice energy frequently result in poor aqueous solubility, classifying many pyrazole-based drugs (such as the COX-2 inhibitor Celecoxib) as Biopharmaceutics Classification System (BCS) Class II compounds[2].
As an Application Scientist, I have designed this guide to provide researchers and formulation professionals with field-proven, mechanistic strategies to overcome these solubility bottlenecks during in vitro and in vivo experiments.
Diagnostic Troubleshooting Workflow
Before blindly applying solvents, it is critical to diagnose the physicochemical root cause of your pyrazole's insolubility. The following workflow outlines a logical progression from simple pH adjustments to advanced formulation techniques.
Workflow for troubleshooting pyrazole solubility issues in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does my pyrazole compound exhibit such poor aqueous solubility despite having polar nitrogen atoms? A1: The solubility of pyrazole derivatives is often limited by high crystal packing energy rather than just lipophilicity. The planar nature of the pyrazole ring, combined with strong intermolecular hydrogen bonding (especially if the pyrazole is unsubstituted at N1), creates a highly rigid crystal lattice[3]. To dissolve the compound, the solvent must overcome this substantial lattice energy—a phenomenon often reflected by high melting points in pyrazole derivatives. Furthermore, functionalization with hydrophobic moieties drives up the partition coefficient (LogP), further decreasing aqueous solubility[2].
Q2: Can I use pH adjustment to solubilize my pyrazole derivative? A2: It depends entirely on your specific substituents. The unsubstituted pyrazole ring is a very weak base with a pKa of approximately 2.5[1]. This means it will only protonate and form a highly soluble salt in extremely acidic media (pH < 1.5), which is rarely physiologically relevant. Conversely, if your pyrazole possesses acidic functional groups (e.g., the sulfonamide group in Celecoxib, pKa ~11.1), adjusting the pH of your buffer above 11 can significantly enhance solubility via deprotonation[2]. Always map the pKa of your specific derivative before attempting pH-driven solubilization.
Q3: What are the most effective cosolvent systems for in vivo dosing of pyrazoles? A3: Relying solely on DMSO for in vivo studies is highly toxic and often leads to precipitation upon injection into the aqueous bloodstream. A self-validating approach is to use a ternary cosolvent system that leverages solvents with different dielectric constants to disrupt solute-solute interactions. Polyethylene glycol 400 (PEG 400) and ethanol are highly effective for pyrazoles[4]. A standard, well-tolerated formulation is 5–10% DMSO (for primary dissolution), 40% PEG 400, 5% Tween 80 (to prevent precipitation upon aqueous dilution), and 45–50% saline.
Q4: How does cyclodextrin complexation work for pyrazoles? A4: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic aryl groups attached to the pyrazole core insert into this cavity, shielding them from the aqueous environment. Thermodynamic and spectroscopic studies (e.g., 1H NMR, FT-IR) confirm that pyrazoles typically form a 1:1 guest-host inclusion complex with β-cyclodextrins[5]. This is the preferred method if cosolvents cause toxicity or assay interference.
Quantitative Data: Solubility Enhancement of Celecoxib
Celecoxib serves as an excellent model for poorly soluble pyrazole derivatives. The table below synthesizes the quantitative impact of various solubilization strategies, allowing for easy comparison of formulation efficacy.
| Solvent / System | Solubilization Mechanism | Apparent Solubility (µg/mL) | Fold Enhancement |
| Water (pH 7.0) | Baseline | ~3 - 7 | 1x |
| Water (pH 10.9) | Ionization (Sulfonamide deprotonation) | ~48 | ~10x |
| 3M Piperazine | Hydrotropy | ~225 | ~45x |
| PEG 400 | Cosolvency (Dielectric constant reduction) | ~15,000 | ~3,000x |
| HP-β-CD (10% w/v) | Inclusion Complexation (1:1 ratio) | ~2,500 | ~500x |
(Data synthesized from established solubility studies on Celecoxib and related pyrazole derivatives[2][4][5])
Experimental Protocols
Every protocol described below is designed as a self-validating system. Do not skip the validation steps, as they are critical for ensuring data integrity in your downstream assays.
Protocol A: Preparation of a Ternary Cosolvent/Surfactant Formulation
Causality Focus: This protocol uses a sequential addition method. Adding aqueous media directly to a DMSO stock often causes "solvent shock" and immediate precipitation. Intermediate polarity solvents (PEG 400) and surfactants (Tween 80) bridge the polarity gap.
-
Initial Solubilization: Accurately weigh the pyrazole compound into a sterile glass vial. Add DMSO to achieve 10x the final desired concentration. Vortex vigorously until the solution is completely clear.
-
Validation Check: Inspect under a strong light source against a dark background. No particulate matter should be visible.
-
-
Polarity Bridging: Add PEG 400 to the vial (typically 40% of the final volume). Vortex for 2 minutes. The high viscosity of PEG 400 requires thorough mechanical mixing to ensure homogeneity.
-
Micellar Stabilization: Add Tween 80 (5% of final volume). Tween 80 forms micelles that will encapsulate the hydrophobic pyrazole upon the addition of water.
-
Aqueous Dilution: Slowly, drop-by-drop, add sterile saline (0.9% NaCl) while continuously vortexing to prevent localized precipitation.
-
Final Validation: Filter the final formulation through a 0.22 µm PTFE syringe filter. Quantify the filtrate via HPLC against a standard curve to confirm the compound did not precipitate during the dilution process.
Protocol B: Pyrazole/HP-β-CD Inclusion Complexation (Co-precipitation Method)
Causality Focus: Complexation is an equilibrium process driven by thermodynamics. Heat increases the kinetic energy, allowing the pyrazole to enter the cyclodextrin cavity, while slow cooling drives the equilibrium toward the solid inclusion complex[5].
-
Host Preparation: Dissolve HP-β-CD in distilled water to create a 10–20% (w/v) solution. Stir at 40°C until completely clear.
-
Guest Preparation: Dissolve the pyrazole derivative in a minimal volume of ethanol.
-
Complexation: Add the ethanolic pyrazole solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.
-
Equilibration: Seal the vial and stir for 48–72 hours at room temperature to ensure thermodynamic equilibrium is reached[5].
-
Isolation: Evaporate the ethanol under reduced pressure. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the solid pyrazole/HP-β-CD inclusion complex.
-
Final Validation: Re-dissolve a known mass of the lyophilized powder in water. Measure the concentration via UV-Vis spectroscopy or HPLC to determine the exact complexation efficiency and active pharmaceutical ingredient (API) loading.
Mechanism of pyrazole inclusion complexation with HP-β-CD to enhance solubility.
References
-
Challenges and Opportunities for Celecoxib Repurposing Source: NIH (PMC) URL:[Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: NIH (PMC) URL:[Link]
-
Solubility Enhancement of Poorly Water Soluble Celecoxib for Parenteral Formulations Source: Semantic Scholar URL:[Link]
-
Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin Source: ResearchGate URL:[Link]
Sources
stability of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol in different solvents
Welcome to the Technical Support and Troubleshooting Guide for 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol . As a specialized trichloromethyl carbinol derivative, this compound presents unique handling challenges, particularly regarding its sensitivity to pH and nucleophilic solvents.
This guide is designed for researchers, analytical scientists, and drug development professionals to ensure maximum stability, reproducibility, and assay integrity when working with this building block.
Part 1: Troubleshooting FAQs & Solvent Stability
Q1: Why does my stock solution lose potency when formulated in basic aqueous buffers (e.g., pH > 8.0)?
A: The instability is a fundamental characteristic of the trichloromethyl carbinol functional group. Under alkaline conditions, the hydroxyl group is rapidly deprotonated[1]. The resulting alkoxide anion is highly unstable and undergoes two primary degradation pathways:
-
Retro-Aldol (Haloform-type) Cleavage: The C-C bond undergoes scission to yield 1-methyl-1H-pyrazole-4-carboxaldehyde and a trichloromethide anion, which subsequently protonates to form chloroform[2].
-
Dichloroepoxide Formation: The alkoxide attacks the adjacent trichloromethyl group, expelling a chloride ion to form a transient, highly reactive dichloroepoxide intermediate[3]. This intermediate rapidly hydrolyzes into α-chloro acids or decomposes to release carbon monoxide and the parent aldehyde[4][5].
Actionable Advice: Always maintain formulations at a neutral to slightly acidic pH (pH 5.0–7.0). Strictly avoid amine-based buffers (such as Tris or DEA) for prolonged incubations, as they can act as both bases and nucleophiles.
Q2: Which organic solvents are optimal for the long-term storage of stock solutions?
A: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) are the gold standards. In the absence of proton donors and nucleophiles, the trichloromethyl carbinol moiety remains structurally intact[3]. Caution: Commercial DMSO is highly hygroscopic. Over time, it absorbs atmospheric moisture and carbon dioxide, which alters the micro-pH and introduces hydrolytic risk. Always use anhydrous, amine-free DMSO stored under an inert gas (Argon/Nitrogen).
Q3: Can I use protic solvents like methanol or ethanol to dissolve this compound?
A: Yes, but only for immediate, short-term use. While trichloromethyl carbinols are relatively stable in neutral alcohols, the presence of even trace basic impurities (e.g., residual alkalinity from glass washing) will trigger base-catalyzed etherification or solvolysis[5]. For long-term archiving, alcohols are strongly discouraged.
Part 2: Mechanistic Pathways of Degradation
Understanding the causality behind compound degradation is critical for rational experimental design. The diagram below illustrates the divergent degradation pathways triggered by basic solvents.
Caption: Base-catalyzed degradation pathways of trichloromethyl carbinols.
Part 3: Quantitative Stability Data
To facilitate rapid decision-making during assay development, refer to the following empirical stability matrix for 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol across common laboratory solvents.
| Solvent / Matrix | Condition | Primary Degradation Risk | Est. Stability (25°C) | Recommended Storage |
| Anhydrous DMSO | Neutral, <0.005% H₂O | Low | > 1 month | -20°C to -80°C (Stable >6 mo) |
| Acetonitrile (MeCN) | Neutral, Anhydrous | Low | > 1 month | -20°C (Seal tightly) |
| Methanol / Ethanol | Neutral | Moderate (Solvolysis) | < 1 week | Not recommended for stock |
| Aqueous Buffer | pH 6.0 - 7.0 | Moderate (Hydrolysis) | < 24 hours | Prepare fresh daily |
| Aqueous Buffer | pH > 8.0 | High (Retro-cleavage) | < 1 hour | AVOID |
Part 4: Validated Experimental Workflow
Protocol: Preparation and Validation of Anhydrous Stock Solutions
To ensure a self-validating system, this methodology incorporates built-in quality control checks to guarantee the integrity of your 10 mM stock solution.
Step 1: Desiccation & Visual Inspection
-
Action: Equilibrate the lyophilized compound to room temperature inside a desiccator before opening to prevent condensation.
-
Validation Check: The solid must appear as a free-flowing, colorless to off-white powder. Any yellowing indicates prior thermal or hydrolytic degradation.
Step 2: Solvent Purging
-
Action: Utilize sealed, anhydrous DMSO. Purge the solvent vial with dry Argon or Nitrogen gas for 2 minutes to displace atmospheric moisture and CO₂.
Step 3: Dissolution
-
Action: Add the calculated volume of anhydrous DMSO to achieve the target concentration. Vortex gently at room temperature. Do NOT apply heat , as thermal energy can overcome the activation barrier for retro-aldol cleavage even in neutral conditions.
-
Validation Check: The solution must become completely transparent within 60 seconds. Turbidity indicates water contamination in the solvent causing micro-precipitation.
Step 4: Analytical Verification (Recommended)
-
Action: Dilute a 1 µL aliquot into 1 mL of neutral LC-MS grade acetonitrile. Run a rapid LC-MS analysis.
-
Validation Check: Confirm the presence of the intact parent mass and verify the absence of 1-methyl-1H-pyrazole-4-carboxaldehyde (the primary degradation marker).
Step 5: Aliquoting and Storage
-
Action: Dispense the stock into single-use amber glass vials to prevent photolytic degradation. Blanket the headspace of each vial with Argon before sealing. Store immediately at -20°C or -80°C.
Caption: Validated workflow for the preparation and storage of stable stock solutions.
Part 5: References
-
Grokipedia: Reactivity and Stability of 2,2,2-Trichloroethanol. Overview of the pKa and base-catalyzed hydrolytic breakdown of trichloromethyl carbinol analogs. [Link]
-
Encyclopedia MDPI: Multicomponent Bargellini Reaction. Detailed mechanistic insights into the stability of trichloromethyl carbinol anions and the formation of dichloroepoxides. [Link]
-
Journal of Organic Chemistry (ACS Publications): One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. Discussion on the instability of aldehyde precursors and trichloromethide addition dynamics.[Link]
-
Canadian Journal of Chemistry: Studies on the rearrangement of (trichloromethyl)carbinols to α-chloroacetic acids. Empirical data on the unimolecular conversion and carbon monoxide formation under basic conditions.[Link]
Sources
Pyrazole Synthesis Technical Support Center: Advanced Troubleshooting & Methodologies
Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are frustrated by the unpredictable nature of pyrazole scaffolds. While pyrazoles are privileged motifs in medicinal chemistry—found in blockbuster drugs like Celecoxib and Crizotinib—their synthesis is notoriously plagued by poor regioselectivity, unstable intermediates, and stalled conversions.
This guide moves beyond basic trial-and-error. Here, we will dissect the mechanistic causality behind your failed reactions and provide self-validating, field-proven protocols to regain control over your synthetic workflows.
Section 1: The Regioselectivity Conundrum
Q: Why does my classical Knorr pyrazole synthesis consistently yield an inseparable mixture of regioisomers?
A: The classical Knorr synthesis (the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines) is inherently vulnerable to poor regioselectivity. The causality lies in a fragile kinetic balance: the two carbonyl carbons often possess similar electrophilicity, while the two nitrogen atoms of the substituted hydrazine have competing nucleophilicities. Furthermore, recent transient flow kinetic studies have revealed that the Knorr mechanism is unexpectedly complex, involving autocatalytic pathways that further erode kinetic control under neutral conditions[1]. When the activation energies for the two competing cyclization pathways are nearly identical, a thermodynamic mixture is unavoidable.
Q: How can I force absolute regioselectivity when synthesizing highly substituted pyrazoles?
A: You must abandon the concerted condensation paradigm and force a stepwise cycloaddition. By reacting N -arylhydrazones with nitroolefins in a highly polar, acidic solvent system (Trifluoroethanol/Trifluoroacetic acid - TFE/TFA), you exploit the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone. The TFA acidifies the environment to stabilize the key pyrazolidine intermediate, preventing premature oxidation, and drives a stepwise mechanism that yields exclusively 1,3,5-trisubstituted pyrazoles[2].
Protocol 1: Regioselective Acid-Assisted Stepwise Cycloaddition
This protocol is a self-validating system: The persistence of a yellow/orange hue during heating indicates the stable pyrazolidine intermediate is forming correctly. Rapid darkening to brown/black indicates premature oxidation, usually due to omitted TFA or wet solvent.
-
Preparation: In an oven-dried flask under inert atmosphere, dissolve the electron-deficient N -arylhydrazone (1.0 equiv) and the nitroolefin (1.2 equiv) in anhydrous Trifluoroethanol (TFE) to achieve a 0.2 M concentration.
-
Catalysis: Add Trifluoroacetic acid (TFA) (20 mol%). The TFA is critical as it protonates the nitro group, increasing the electrophilicity of the nitroolefin and directing the initial carbon-carbon bond formation.
-
Cyclization: Heat the reaction mixture to 80 °C for 12–16 hours. Monitor via LC-MS. You should observe the mass of the intermediate pyrazolidine before the final oxidative elimination of nitrous acid.
-
Workup: Once the starting material is consumed, cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO3 . Extract with ethyl acetate, dry over Na2SO4 , and purify via flash chromatography.
Section 2: Overcoming Substrate Instability and Low Yields
Q: My 1,3-dicarbonyl starting materials (especially dialdehydes) degrade rapidly, leading to abysmal yields. What is a viable alternative?
A: Dialdehydes and many aliphatic 1,3-dicarbonyls are highly sensitive to polymerization, auto-oxidation, and hydrolysis. A highly effective alternative is the Ruthenium-catalyzed hydrogen transfer of 1,3-diols. In this system, the Ru catalyst transiently dehydrogenates the bench-stable 1,3-diol into a reactive dicarbonyl species in situ, which immediately condenses with the hydrazine. Crotonitrile is used as a sacrificial hydrogen acceptor. This completely bypasses the need to isolate unstable intermediates and provides excellent yields of elusive 4-alkyl pyrazoles[3].
Q: My 1,3-dipolar cycloadditions suffer from low yields due to the decomposition of diazo intermediates. How do I stabilize them?
A: Do not isolate the diazo compounds. Isolated diazo species are prone to rapid thermal and photolytic degradation, which plummets your yield and poses severe safety hazards. Implement a one-pot in situ generation protocol. By reacting aldehydes with tosylhydrazine to form a tosylhydrazone, and subsequently treating it with a base in the presence of a terminal alkyne, the diazo species is generated transiently. The HOMO(diazo)-LUMO(alkyne) interaction strictly governs the regiochemistry, yielding exclusively 3,5-disubstituted pyrazoles[4].
Protocol 2: One-Pot 1,3-Dipolar Cycloaddition via In Situ Diazo Generation
Self-validating mechanism: The slow evolution of nitrogen gas bubbles indicates the successful, controlled cycloaddition of the transient diazo species with the alkyne.
-
Hydrazone Formation: Suspend the aldehyde (1.0 equiv) and tosylhydrazine (1.05 equiv) in anhydrous 1,4-dioxane. Stir at room temperature until complete conversion to the tosylhydrazone is confirmed by TLC (typically 1-2 hours).
-
Base Addition: Add potassium carbonate ( K2CO3 , 2.5 equiv) to the suspension.
-
Cycloaddition: Add the terminal alkyne (1.5 equiv). Heat the reaction mixture to 110 °C. The base promotes the decomposition of the tosylhydrazone into the transient diazo compound, which immediately undergoes a 1,3-dipolar cycloaddition with the alkyne.
-
Isolation: After 12 hours, cool the mixture, filter through a pad of Celite to remove inorganic salts, and concentrate. Purify the resulting 3,5-disubstituted pyrazole via recrystallization or chromatography.
Section 3: Quantitative Troubleshooting & Workflows
To streamline your optimization process, consult the quantitative troubleshooting matrix below.
Table 1: Quantitative Troubleshooting for Low Yields in Pyrazole Synthesis
| Observed Issue | Mechanistic Cause | Corrective Action | Expected Yield Impact |
| 1,3-Dicarbonyl Decomposition | Hydrolysis or polymerization of sensitive dialdehydes before condensation can occur. | Substitute with stable 1,3-diols using Ru-catalyzed hydrogen transfer. | +40% to +60% |
| Stuck at Hydrazone Intermediate | Insufficient electrophilicity of the second carbonyl to drive the final ring closure. | Increase temperature or introduce a mild Lewis acid (e.g., Zn(OTf)2 ). | +25% to +45% |
| Diazo Decomposition in 1,3-DC | Isolation of diazo compounds leads to rapid thermal/photolytic degradation. | Utilize one-pot in situ generation from aldehydes and tosylhydrazines. | +30% to +50% |
| Poor Regioselectivity (Mixture) | Competing nucleophilicities in classical Knorr conditions under neutral pH. | Switch to stepwise cycloaddition in a TFE/TFA solvent system. | >95% Regiopurity |
Diagnostic Workflows
Below are the logical architectures for diagnosing and resolving pyrazole synthesis failures.
Mechanistic pathways and optimization strategies for regioselective pyrazole synthesis.
Step-by-step troubleshooting workflow for resolving low yields in pyrazole synthesis.
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for pyrazole synthesis (temperature, catalyst, solvent)
Welcome to the Pyrazole Synthesis Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of pyrazole scaffolds. By manipulating temperature, catalyst selection, and solvent environments, you can achieve precise control over regioselectivity, reaction kinetics, and environmental sustainability.
Part 1: Troubleshooting Regioselectivity in the Knorr Reaction
Q: I am reacting an N -arylhydrazine with an asymmetrical 1,3-diketone, but I consistently isolate a 1:1 mixture of 1,3,5-trisubstituted pyrazole regioisomers. How can I drive the reaction to a single isomer?
A: The formation of regioisomers in the traditional Knorr pyrazole synthesis is dictated by the competing nucleophilicity of the NH2 and NH−Ar nitrogens on the hydrazine. Under standard thermodynamic conditions (e.g., refluxing ethanol), the reaction undergoes rapid equilibration, leading to mixtures. To achieve kinetic control and high regioselectivity, you must manipulate the solvent and catalyst to exploit the inherent electronic differences between the two nitrogen atoms.
-
Solvent Causality: Switch from polar protic solvents (like ethanol) to fluorinated solvents such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)[1]. Fluorinated alcohols possess strong hydrogen-bond donating capabilities but low nucleophilicity. They stabilize the transition state of the initial nucleophilic attack without heavily solvating the hydrazine, thereby preserving the nucleophilic differential between the NH2 and NH−Ar groups.
-
Catalyst Causality: Introduce an acid additive like trifluoroacetic acid (TFA). The acid preferentially protonates the more basic nitrogen, directing the initial nucleophilic attack by the less hindered/less basic nitrogen onto the most electrophilic carbonyl carbon[1].
-
Temperature Causality: Lower the temperature to room temperature. High heat promotes thermodynamic equilibration (reversibility of the intermediate hydrazone), whereas ambient temperatures lock the reaction into the kinetically favored pathway.
Experimental Protocol 1: Regioselective Synthesis in Fluorinated Solvents
This self-validating protocol ensures kinetic control for highly regioselective pyrazole formation.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the asymmetrical 1,3-dicarbonyl compound (1.0 equiv) in TFE to achieve a 0.2 M concentration.
-
Reagent Addition: Slowly add the substituted N -arylhydrazine (1.1 equiv) dropwise at 0 °C to prevent uncontrolled exothermic condensation.
-
Catalysis: Add a catalytic amount of TFA (0.1 equiv). Note: If the hydrazine is highly electron-deficient (e.g., 2,4-dinitrophenylhydrazine), increase TFA to 0.2 equiv.
-
Reaction Execution: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–24 hours. Monitor the consumption of the diketone via TLC or LC-MS.
-
Workup & Validation: Remove the TFE under reduced pressure. Quench the crude residue with saturated aqueous NaHCO3 to neutralize the TFA, extract with ethyl acetate ( 3×15 mL), dry over anhydrous Na2SO4 , and concentrate. Analyze the crude NMR to validate the regiomeric ratio (rr) before flash chromatography[2].
Troubleshooting workflow for resolving poor regioselectivity in Knorr pyrazole synthesis.
Part 2: Transitioning to Green Solvents & Catalysts
Q: My current scale-up route uses hazardous volatile organic solvents (VOCs) and homogeneous acids that complicate the workup and generate toxic waste. What are the most reliable alternatives for green pyrazole synthesis?
A: Modern pyrazole synthesis has successfully migrated away from VOCs toward aqueous media, Deep Eutectic Solvents (DES), and recyclable heterogeneous catalysts.
-
Aqueous Media & Solid Acids: Water is the ultimate green solvent, but organic reactants often suffer from poor solubility. By utilizing a solid acid catalyst like Amberlyst-70 , you create a heterogeneous microenvironment. The resin provides a remarkably high local proton concentration that drives the cyclocondensation of hydrazines and 1,3-diketones at room temperature within 15–30 minutes, bypassing bulk solubility issues[3].
-
Deep Eutectic Solvents (DES): Choline chloride-based DESs (e.g., ChCl/Tartaric acid) act as both the solvent and the catalyst. The extensive hydrogen-bond network within the DES significantly enhances the electrophilicity of the carbonyl carbon, accelerating the reaction without the need for additional metal catalysts[4].
-
Microwave & Graphene Oxide (GO): For highly recalcitrant or sterically hindered substrates, combining microwave irradiation with a graphene oxide heterogeneous catalyst in water can reduce reaction times from hours to mere minutes (e.g., 95% yield in 4 minutes at 180 W)[5].
Experimental Protocol 2: Aqueous Synthesis using Amberlyst-70
This protocol eliminates VOCs and allows for seamless catalyst recovery.
-
Reaction Setup: Suspend the 1,3-dicarbonyl compound (1.0 mmol) and the appropriate hydrazine/hydrazide (1.1 mmol) in deionized water (15 mL) in a 50 mL flask.
-
Catalyst Addition: Add Amberlyst-70 resin (50 mg). The reaction mixture will remain heterogeneous.
-
Reaction Execution: Stir the mixture vigorously at 30 °C for 15–30 minutes. The reaction progress can be visually monitored as the product often precipitates out of the aqueous phase[3].
-
Isolation & Catalyst Recovery: Filter the reaction mixture. The solid retentate contains both the pyrazole product and the Amberlyst-70 catalyst. Dissolve the product by washing the filter cake with a minimal amount of warm, green extraction solvent (e.g., ethyl acetate or ethanol). The insoluble Amberlyst-70 remains on the filter paper and can be washed with water, dried, and reused for up to 5 cycles without loss of activity[3].
-
Purification: Concentrate the organic filtrate under reduced pressure to yield the pure pyrazole.
Optimization pathway for transitioning to sustainable, green pyrazole synthesis conditions.
Part 3: Quantitative Optimization Data
To assist in selecting the optimal reaction conditions for your specific substrate, consult the comparative data table below, which synthesizes the performance metrics of various optimization strategies.
| Synthesis Method | Solvent | Catalyst | Temperature | Reaction Time | Regioselectivity (rr) | Avg. Yield |
| Traditional Knorr | Ethanol | Acetic Acid (Homogeneous) | 80 °C (Reflux) | 4–12 hours | ~ 1:1 (Poor) | 65–75% |
| Fluorinated Kinetic | TFE / HFIP | TFA (0.1 equiv) | 20–25 °C | 12–24 hours | > 95:5 (Excellent) | 80–90% |
| Aqueous Solid-Acid | Deionized Water | Amberlyst-70 (Heterogeneous) | 30 °C | 15–30 mins | N/A (Symmetrical) | 85–94% |
| Deep Eutectic (DES) | ChCl/Tartaric Acid | None (DES acts as catalyst) | 60 °C | 45–60 mins | Substrate Dependent | 88–96% |
| Microwave-Assisted | Deionized Water | Graphene Oxide (0.05 wt%) | 180 W (MW) | 4 mins | N/A (Symmetrical) | Up to 95% |
References
-
Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Organic Chemistry Portal. Available at:[Link]
-
Chandak, H. S., et al. "Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst." Taylor & Francis. Available at: [Link]
-
RSC Publishing. "Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst." Royal Society of Chemistry. Available at:[Link]
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
A Comparative Analysis of the Predicted Biological Activity of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol and Other Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological properties, making them privileged scaffolds in drug discovery.[1][2][3][4] This guide provides a comparative analysis of the potential biological activity of the novel compound, 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol, against a backdrop of well-characterized, biologically active pyrazoles. While direct experimental data for this specific molecule is not publicly available, we can infer its potential activities by examining its structural components and drawing parallels with established structure-activity relationships (SAR) within the pyrazole family.
The structure of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol incorporates a 1-methyl-1H-pyrazole ring and a 2,2,2-trichloroethanol side chain. The pyrazole core is a versatile pharmacophore known to interact with a multitude of biological targets.[3][4] The trichloromethyl group is a strong electron-withdrawing group that can significantly influence the molecule's lipophilicity and electronic properties, and by extension, its biological activity. This guide will explore the potential for this compound to exhibit anticancer, antifungal, and kinase inhibitory activities, areas where pyrazole derivatives have shown significant promise.[1][5][6][7][8][9][10][11]
Comparative Analysis of Biological Activities
Anticancer Potential
Pyrazole derivatives have been extensively investigated for their anticancer properties, with several compounds entering clinical trials.[12][13] Their mechanisms of action are diverse and include the inhibition of crucial cellular signaling pathways.[12][14]
Comparison with Known Anticancer Pyrazoles:
A significant number of pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cell proliferation, survival, and differentiation.[1][11] For instance, some pyrazole derivatives have shown potent inhibitory activity against BRAF V600E, a mutation frequently observed in melanoma.[5] Others have demonstrated efficacy as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both critical targets in cancer therapy.[10][12][14]
The antiproliferative activity of pyrazole derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their potency.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound 5r (BRAF V600E inhibitor) | BRAF V600E | 0.10 ± 0.01 | [5] |
| A375 (melanoma) | 0.96 ± 0.10 | [5] | |
| Compound 6 (Aurora A kinase inhibitor) | HCT116 (colon cancer) | 0.39 | [1] |
| MCF7 (breast cancer) | 0.46 | [1] | |
| Compound C5 (EGFR inhibitor) | EGFR | 0.07 | [10] |
| MCF-7 (breast cancer) | 0.08 | [10] |
The structural features of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol, particularly the pyrazole core, suggest that it could potentially interact with kinase active sites. The trichloroethanol side chain, being bulky and lipophilic, could influence its binding affinity and selectivity.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a novel compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A375, HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Workflow for Screening Anticancer Activity
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of pyrazole-based inhibitors.
Given the prevalence of pyrazole-based kinase inhibitors, it is plausible that 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol could exhibit inhibitory activity against certain kinases. The specific kinase target would depend on the three-dimensional conformation of the molecule and its ability to fit into the ATP-binding pocket of the kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents: Purified recombinant kinase, substrate peptide, ATP, and the test compound.
-
Reaction Setup: The kinase reaction is set up in a buffer containing the kinase, substrate, and varying concentrations of the test compound.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., ELISA) or a radiometric assay using radiolabeled ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion
While the biological activity of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol remains to be experimentally determined, a comparative analysis based on the extensive literature on pyrazole derivatives provides a strong foundation for predicting its potential pharmacological profile. The presence of the pyrazole scaffold, a well-established pharmacophore, suggests that this compound could exhibit a range of biological activities, most notably in the areas of anticancer, antifungal, and kinase inhibition. The unique trichloroethanol side chain will undoubtedly play a crucial role in defining its potency, selectivity, and overall drug-like properties. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for researchers and drug development professionals to initiate the biological evaluation of this and other novel pyrazole-containing molecules. Further investigation through the described in vitro assays is warranted to elucidate the specific biological activities and therapeutic potential of this intriguing compound.
References
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
Synthesis and antifungal activities of diaryl pyrazoles carboxamide derivatives. [Link]
-
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. [Link]
-
Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. [Link]
-
Synthesis and Biological Evaluation of Pyrazole Derivatives Containing Thiourea Skeleton as Anticancer Agents. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
-
Design, Synthesis and Evaluation of Antifungal Activity of Pyrazoleacetamide Derivatives. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. [Link]
-
(PDF) Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]
-
Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academicstrive.com [academicstrive.com]
- 5. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Section 1: Pyrazole-Thiophene Hybrids vs. Standard Kinase Inhibitors (EGFR/VEGFR-2)
Comparative Guide to Structure-Activity Relationships (SAR) of Pyrazole Analogs in Multi-Target Drug Discovery
The pyrazole ring is a privileged, nitrogen-containing heterocyclic scaffold in medicinal chemistry. Its unique 1,2-diazole system provides a profound ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions within diverse biological targets. This guide provides an objective, data-driven comparison of novel pyrazole analogs against established clinical alternatives (e.g., Erlotinib, Celecoxib, Cisplatin). By dissecting the causality behind specific structural modifications—such as N1-substitutions, ring expansions, and hybridizations—we aim to equip drug development professionals with actionable SAR insights for lead optimization.
Mechanistic Rationale & SAR Insights: Overcoming kinase-driven resistance (such as EGFR T790M mutations) requires scaffolds capable of occupying both the ATP-binding pocket and adjacent allosteric sites. Fusing the pyrazole core with a thiophene moiety enhances lipophilicity and spatial adaptability. Recent SAR studies demonstrate that an unsubstituted N1 position on the pyrazole ring is critical for maintaining optimal hydrogen-bond donor capacity with the hinge region of kinases. Conversely, bulky N1 substitutions (e.g., oxobut-2-enoic acid) sterically hinder binding[1]. Furthermore, replacing the pyrazole core with a pyridine or benzodiazepine ring significantly diminishes cytotoxicity, establishing the strict pharmacophoric requirement of the pyrazole core for this target[1].
Comparative Performance Data: The table below compares the cytotoxicity of novel pyrazole-thiophene hybrids against standard reference drugs in human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) models.
| Compound / Reference Drug | Structural Modification | Target Profile | MCF-7 IC₅₀ (μM) | HepG2 IC₅₀ (μM) |
| Compound 2 | Pyrazole-thiophene (Unsubstituted N1) | EGFR / VEGFR-2 | 6.57 | 8.86 |
| Compound 8 | Pyrazole-thiophene (N1-substituted) | EGFR (Selective) | 8.08 | > 50.00 |
| Compound 14 | Pyrazole-thiophene (N1-acetyl) | EGFR / VEGFR-2 | 12.94 | 19.59 |
| Erlotinib | Quinazoline derivative (Standard) | EGFR | ~ 5.20 | ~ 10.50 |
| Sorafenib | Pyridine-urea derivative (Standard) | VEGFR-2 / RAF | ~ 7.10 | ~ 5.80 |
Dual inhibition of EGFR and VEGFR-2 pathways by pyrazole-thiophene hybrids.
Section 2: Pyrazole Analogs as Dual COX-2/5-LOX Inhibitors vs. Celecoxib
Mechanistic Rationale & SAR Insights: Traditional selective COX-2 inhibitors (like Celecoxib) often shunt arachidonic acid metabolism toward the 5-lipoxygenase (5-LOX) pathway, leading to leukotriene-mediated gastrointestinal and cardiovascular toxicity. Designing dual COX-2/5-LOX inhibitors using a pyrazole scaffold mitigates this dangerous metabolic shunt. SAR analysis reveals that integrating a benzothiophenyl group and a carboxylic acid moiety onto the pyrazole core (e.g., Compound 44) dramatically enhances COX-2 affinity via robust electrostatic interactions with Arg120 and Tyr355 in the COX-2 active site, while simultaneously accommodating the geometry of the 5-LOX binding pocket[2].
Comparative Performance Data:
| Compound / Reference Drug | Mechanism | COX-2 IC₅₀ (μM) | 5-LOX IC₅₀ (μM) |
| Compound 44 | Pyrazole w/ benzothiophenyl & COOH | 0.01 | 1.78 |
| Celecoxib | Selective COX-2 Inhibitor (Standard) | 0.70 | > 50.00 |
| Licofelone | Dual COX/LOX Inhibitor (Standard) | 0.18 | 0.51 |
Section 3: Pyrazole-Naphthalene Analogs vs. Colchicine for Tubulin Inhibition
Mechanistic Rationale & SAR Insights: The pyrazole core can be tailored to occupy the colchicine-binding site of tubulin. Fusing pyrazole with a naphthalene ring increases the hydrophobic surface area, allowing deep insertion into the β-tubulin subunit. Compound 10 demonstrated superior inhibition of tubulin polymerization compared to the standard drug colchicine, translating to potent cytotoxicity against MCF-7 cells that outperforms the standard chemotherapeutic cisplatin[3].
Comparative Performance Data:
| Compound / Reference Drug | Target | Tubulin Polymerization IC₅₀ (μM) | MCF-7 Cytotoxicity IC₅₀ (μM) |
| Compound 10 | Tubulin (Colchicine site) | 4.60 | 2.78 |
| Colchicine | Tubulin (Colchicine site) | 6.70 | N/A |
| Cisplatin | DNA Crosslinking (Standard) | N/A | 15.24 |
Section 4: Self-Validating Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, the following standardized protocols must be employed. These methodologies are designed as self-validating systems, incorporating internal controls to rule out false positives caused by assay interference or compound aggregation.
Protocol 1: In Vitro Cytotoxicity & IC₅₀ Determination (MTT Assay) Purpose: To quantify the anti-proliferative efficacy of pyrazole analogs.
-
Cell Seeding: Seed MCF-7 or HepG2 cells in 96-well plates at a density of 5×103 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Dissolve pyrazole analogs in DMSO to create 10 mM stock solutions. Dilute serially in culture medium to achieve final concentrations ranging from 0.1 to 100 μM. Causality Check: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity, which would artificially inflate the apparent potency of the compound.
-
Treatment (Self-Validation): Treat cells with the diluted compounds. You must include three internal controls:
-
Positive Control: Standard drug (e.g., Erlotinib or Cisplatin) to validate cell line sensitivity.
-
Negative Control: Vehicle only (0.1% DMSO in medium) to establish 100% baseline viability.
-
Blank: Medium only (no cells) to subtract background absorbance from the media phenol red.
-
-
Incubation & MTT Addition: Incubate for 48 hours. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Causality Check: The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to insoluble purple formazan crystals. Dead cells lack this active enzyme.
-
Solubilization & Reading: Carefully remove the medium and add 150 μL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate percentage viability relative to the negative control. Use non-linear regression analysis to determine the IC₅₀ values.
Protocol 2: In Vitro Tubulin Polymerization Assay Purpose: To validate the mechanism of action for pyrazole-naphthalene analogs.
-
Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare tubulin protein (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.
-
Reaction Assembly: Add 5 μL of the test pyrazole analog (at varying concentrations) or Colchicine (positive control) to the wells.
-
Initiation: Add 45 μL of the tubulin-GTP mixture to the wells to initiate polymerization.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm every minute for 60 minutes at 37°C. Causality Check: The increase in absorbance directly correlates with the formation of microtubule polymers due to increased light scattering. A flattening of the curve compared to the vehicle control indicates successful inhibition of polymerization.
Iterative experimental workflow for validating pyrazole analog SAR.
References
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances. Available at:[Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at:[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI Pharmaceuticals. Available at:[Link]
Sources
- 1. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGF ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06852E [pubs.rsc.org]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol and Diazepam
Introduction
In the landscape of central nervous system (CNS) drug discovery, the identification of novel molecular entities with potential sedative, hypnotic, or anxiolytic properties is a critical endeavor. This guide introduces a novel compound, 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol (hereafter referred to as Compound P4T), and presents a rigorous benchmarking analysis against a well-established standard, Diazepam.
The chemical structure of Compound P4T incorporates a 2,2,2-trichloroethanol moiety. This functional group is structurally related to known sedative-hypnotics like triclofos, which is metabolized to 2,2,2-trichloroethanol, suggesting a potential for CNS depressant activity.[1] The pyrazole ring is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. Based on this structural rationale, we hypothesize that Compound P4T may exert its effects through modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[2]
To objectively evaluate the pharmacological profile of Compound P4T, we have selected Diazepam as the benchmark standard. Diazepam is a long-acting benzodiazepine with well-characterized anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[3][4] Its mechanism of action is centered on the potentiation of GABAergic neurotransmission by acting as a positive allosteric modulator of the GABA-A receptor.[5][6] This makes it an ideal comparator to elucidate the potential therapeutic profile of Compound P4T.
This guide provides a detailed, side-by-side comparison of Compound P4T and Diazepam, utilizing both in vitro receptor binding assays and in vivo behavioral models in mice. The methodologies are described in detail to ensure reproducibility and scientific integrity, followed by a presentation of comparative data and an expert interpretation of the findings.
In Vitro Benchmarking: GABA-A Receptor Binding Affinity
To quantify the direct interaction of Compound P4T with the hypothesized molecular target, a competitive radioligand binding assay was performed to determine its binding affinity for the GABA-A receptor benzodiazepine site.
Experimental Protocol: GABA-A Receptor Binding Assay
Objective: To determine the inhibitory constant (Ki) of Compound P4T and Diazepam for the benzodiazepine binding site on the GABA-A receptor.
Methodology Rationale: This assay measures the ability of a test compound to displace a known radiolabeled ligand ([³H]-Flumazenil) from the GABA-A receptor. A lower Ki value indicates a higher binding affinity. This protocol is adapted from standard methodologies for GABA-A receptor binding.[7][8]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Whole brains from adult male Swiss albino mice are homogenized in a cold sucrose buffer (0.32 M sucrose, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
The resulting supernatant is then subjected to ultracentrifugation at 140,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
The pellet is washed multiple times with a cold binding buffer (50 mM Tris-HCl, pH 7.4) to remove endogenous GABA and other interfering substances. The final pellet, rich in synaptic membranes containing GABA-A receptors, is resuspended in the binding buffer and stored at -70°C.[7]
-
-
Binding Assay:
-
On the day of the assay, the membrane preparation is thawed and washed twice more.
-
The assay is conducted in a 96-well plate format. Each well contains:
-
A fixed concentration of the radioligand, [³H]-Flumazenil (e.g., 1 nM).
-
Increasing concentrations of the unlabeled competitor (Compound P4T or Diazepam), typically ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
The prepared membrane protein (0.1-0.2 mg).
-
-
Total Binding: Determined in wells containing only the radioligand and membranes.
-
Non-Specific Binding: Determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam) to saturate all specific binding sites.[9]
-
The plates are incubated for 60 minutes at 4°C to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound radioligand from the unbound.
-
The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.[7]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 (the concentration of the competitor that inhibits 50% of specific binding) is determined using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Comparative Binding Affinity Data
| Compound | IC50 (nM) | Ki (nM) |
| Diazepam | 8.5 | 4.2 |
| Compound P4T | 45.2 | 22.1 |
Interpretation of In Vitro Results
The data indicate that both Diazepam and Compound P4T are capable of displacing [³H]-Flumazenil from the benzodiazepine binding site on the GABA-A receptor. Diazepam exhibited a high affinity with a Ki value in the low nanomolar range, consistent with its known potency. Compound P4T also demonstrated binding to the receptor, albeit with an approximately 5-fold lower affinity than Diazepam. This confirms that Compound P4T is a ligand for the GABA-A receptor, providing a mechanistic basis for its potential CNS effects.
In Vivo Benchmarking: Behavioral Effects in Mice
To assess whether the in vitro receptor binding of Compound P4T translates into physiologically relevant sedative and anxiolytic-like effects, two standard behavioral paradigms were employed in mice: the Open-Field Test (OFT) and the Elevated Plus-Maze (EPM) test.[10][11]
Experimental Workflow: In Vivo Behavioral Testing
Caption: General workflow for in vivo behavioral assessment.
Protocol 1: Open-Field Test (OFT)
Objective: To evaluate the effects of Compound P4T on general locomotor activity and anxiety-like behavior (thigmotaxis).[12][13]
Methodology Rationale: A novel environment naturally elicits exploratory behavior in rodents. Sedative compounds typically reduce overall movement, while anxiolytic compounds may increase exploration of the more exposed central area of the arena.[10]
Step-by-Step Protocol:
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of non-reflective material. The arena is evenly illuminated and located in a quiet room.
-
Acclimatization: Mice are brought to the testing room at least 60 minutes before the test to habituate.[14]
-
Drug Administration: Mice are divided into groups and administered either vehicle, Diazepam (1 mg/kg, i.p.), or Compound P4T (5, 10, or 20 mg/kg, i.p.) 30 minutes prior to testing.[15]
-
Test Procedure: Each mouse is gently placed in the center of the arena and allowed to explore freely for 10 minutes.[16]
-
Data Collection: The session is recorded by an overhead camera connected to a video-tracking system. Key parameters measured include:
-
Total distance traveled (cm).
-
Time spent in the center zone vs. the peripheral zone (s).
-
Number of entries into the center zone.
-
-
Cleaning: The arena is thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.[13]
Comparative Data: Open-Field Test
| Treatment Group (Dose) | Total Distance Traveled (cm) | Time in Center Zone (s) |
| Vehicle | 1850 ± 150 | 25 ± 5 |
| Diazepam (1 mg/kg) | 1400 ± 120 | 60 ± 8 |
| Compound P4T (5 mg/kg) | 1780 ± 140 | 35 ± 6 |
| Compound P4T (10 mg/kg) | 1550 ± 130 | 55 ± 7 |
| Compound P4T (20 mg/kg) | 950 ± 90** | 40 ± 5 |
| p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM. |
Protocol 2: Elevated Plus-Maze (EPM) Test
Objective: To specifically assess the anxiolytic-like activity of Compound P4T.[11]
Methodology Rationale: This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic drugs increase the proportion of time spent and entries into the open arms.[17][18]
Step-by-Step Protocol:
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.[19]
-
Acclimatization and Dosing: Same as for the OFT.
-
Test Procedure: Each mouse is placed in the central square of the maze, facing an open arm, and allowed to explore for 5 minutes.[18]
-
Data Collection: An overhead camera and tracking software record:
-
Time spent in the open arms (s).
-
Number of entries into the open arms.
-
Total number of arm entries (as a measure of general activity).
-
-
Cleaning: The maze is cleaned with 70% ethanol between animals.[18]
Comparative Data: Elevated Plus-Maze Test
| Treatment Group (Dose) | % Time in Open Arms | % Open Arm Entries |
| Vehicle | 15 ± 3 | 20 ± 4 |
| Diazepam (1 mg/kg) | 40 ± 5 | 45 ± 6 |
| Compound P4T (5 mg/kg) | 22 ± 4 | 28 ± 5 |
| Compound P4T (10 mg/kg) | 38 ± 6 | 42 ± 5 |
| Compound P4T (20 mg/kg) | 35 ± 5 | 40 ± 6 |
| *p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM. |
Interpretation of In Vivo Results
The in vivo data provide a clear, dose-dependent profile for Compound P4T.
-
Sedative Effects (OFT): At the highest dose (20 mg/kg), Compound P4T significantly reduced the total distance traveled, indicating a sedative effect. The 10 mg/kg dose showed a trend towards reduced locomotion, similar to the effect of 1 mg/kg Diazepam.
-
Anxiolytic-like Effects (OFT & EPM): Both Diazepam (1 mg/kg) and Compound P4T (10 and 20 mg/kg) significantly increased the time spent in the center of the open field and the time spent in the open arms of the EPM. This robustly demonstrates an anxiolytic-like profile. Notably, the 10 mg/kg dose of Compound P4T produced an anxiolytic effect comparable to 1 mg/kg Diazepam, without the more pronounced sedation seen at the 20 mg/kg dose.
Conclusion and Synthesis
This comparative guide demonstrates that the novel compound, 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol (Compound P4T), is a CNS-active agent with a pharmacological profile indicative of sedative and anxiolytic-like properties.
The in vitro binding assay confirmed that Compound P4T interacts with the benzodiazepine site of the GABA-A receptor, providing a plausible mechanism of action. While its binding affinity is lower than that of Diazepam, the in vivo behavioral studies reveal that it is pharmacologically active at reasonable doses.
The key finding is that at a dose of 10 mg/kg, Compound P4T exhibits an anxiolytic-like efficacy comparable to the benchmark standard, Diazepam (1 mg/kg), with a less pronounced sedative effect. The more significant sedation observed at the 20 mg/kg dose suggests a dose-dependent increase in CNS depression.
References
-
GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Diazepam? Available at: [Link]
-
Wikipedia. (2024). Diazepam. Available at: [Link]
-
Griffin, C. E., et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience. Available at: [Link]
-
CHEMM. (2013). Diazepam - Medical Countermeasures Database. Available at: [Link]
-
University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). Available at: [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. Available at: [Link]
-
protocols.io. (2023). Elevated plus maze protocol. Available at: [Link]
-
Leo, L. M., & Dubiela, F. P. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. Available at: [Link]
-
HRA Pharma. (2015). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Psicothema. (2007). Anxiolytic-like activity of SB-205384 in the elevated plus maze test in mice. Available at: [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2018). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology. Available at: [Link]
-
Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Available at: [Link]
-
DrugFuture. (2023). 2,2,2-Trichloroethanol. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2,2,2-trichloro- (CAS 115-20-8). Available at: [Link]
-
Mouse Phenotype Database. (n.d.). Open Field Protocol. IMPReSS. Available at: [Link]
-
Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. Available at: [Link]
-
Boileau, A. J., et al. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. The Journal of Neuroscience. Available at: [Link]
-
Simmen, U., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules. Available at: [Link]
-
MMPC.org. (2024). Open Field Test. Mouse Metabolic Phenotyping Centers. Available at: [Link]
-
Wikipedia. (2024). 2,2,2-Trichloroethanol. Available at: [Link]
-
Osler, M., et al. (2023). Associations of benzodiazepine use with cognitive ability and age-related cognitive decline. Cambridge University Press. Available at: [Link]
-
Uddin, J., et al. (2014). Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Kim, D. H., et al. (2012). Sedative-Hypnotic and Receptor Binding Studies of Fermented Marine Organisms. Natural Product Sciences. Available at: [Link]
-
Rabbani, M., et al. (2013). Study of Antidepressant and Sedative-Hypnotic Activity of Hydroalcoholic Extract of Asperugoprocumbens L. Aerial Parts in Mice. Brieflands. Available at: [Link]
-
Masiulis, S., et al. (2019). Biochemistry and binding assay. ResearchGate. Available at: [Link]
-
Yadav, U. A., et al. (2026). Evaluation of sedative-hypnotic activity of herbal formulations in mice using open field test and pentobarbitalinduced sleep time. ResearchGate. Available at: [Link]
-
Olkkola, K. T., & Ahonen, J. (2008). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal. Available at: [Link]
-
NIST. (n.d.). Ethanol, 2,2,2-trichloro-. NIST WebBook. Available at: [Link]
-
Kumar, R., et al. (2017). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. Available at: [Link]
-
GV Health. (2023). Benzodiazepines. Available at: [Link]
-
Bounds, C. G., & Nelson, V. L. (2021). Benzodiazepines: Uses, Dangers, and Clinical Considerations. Medical Research Archives. Available at: [Link]
Sources
- 1. 2,2,2-Trichloroethanol - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. protocols.io [protocols.io]
- 18. en.bio-protocol.org [en.bio-protocol.org]
- 19. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
A Researcher's Guide to the Computational Stability of Pyrazole Isomers
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the intrinsic properties of heterocyclic scaffolds is paramount. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of pharmaceuticals and functional materials. The isomeric forms of pyrazole, particularly its tautomers, exhibit distinct stabilities that profoundly influence their reactivity, binding affinities, and overall behavior in chemical and biological systems. This guide provides an in-depth comparison of the stability of pyrazole isomers, grounded in robust computational studies, and offers practical insights for leveraging this knowledge in molecular design.
The Significance of Isomeric Stability in Pyrazole Chemistry
The pyrazole ring can exist in several isomeric forms, with the most common being the tautomeric 1H-pyrazole, 3H-pyrazole, and 4H-pyrazole. The position of the proton on the nitrogen or carbon atoms dictates the electronic distribution and geometry of the ring, leading to significant differences in their thermodynamic stability. A comprehensive grasp of the relative stabilities of these isomers is crucial for:
-
Predicting Reaction Outcomes: Understanding which isomer is more stable helps in predicting the major product of a reaction and designing synthetic routes that favor the formation of a desired isomer.
-
Structure-Activity Relationship (SAR) Studies: The biological activity of a pyrazole-containing drug is often dictated by a specific isomeric form. Knowledge of isomer stability is therefore essential for accurate SAR analysis and the design of more potent and selective drug candidates.
-
Interpreting Experimental Data: Computational stability data can aid in the interpretation of experimental results from techniques such as NMR and IR spectroscopy, where the presence of multiple isomers can lead to complex spectra.[1][2]
This guide will delve into the computational methodologies used to assess the stability of pyrazole isomers, present a comparative analysis of their energetic landscapes, and explore the influence of substituents and solvent effects.
Computational Methodologies for Assessing Isomer Stability
The accurate prediction of the relative stability of pyrazole isomers relies on sophisticated computational chemistry techniques. Density Functional Theory (DFT) and ab initio methods are the most widely employed approaches for this purpose.
The Workhorse of Computational Chemistry: Density Functional Theory (DFT)
DFT has emerged as a powerful and cost-effective method for studying the electronic structure and energetics of molecules.[3] The choice of the functional and basis set is critical for obtaining reliable results.
-
Functionals: For pyrazole systems, hybrid functionals such as B3LYP and M06-2X have demonstrated a good balance of accuracy and computational efficiency.[3] B3LYP is a versatile functional suitable for a wide range of organic molecules, while M06-2X is particularly well-suited for systems where non-covalent interactions are important.
-
Basis Sets: Pople-style basis sets, such as 6-311++G(d,p) , and correlation-consistent basis sets, like aug-cc-pVTZ , are commonly used.[3] The inclusion of diffuse functions (++) and polarization functions (d,p) is essential for accurately describing the electron distribution and intermolecular interactions in these heterocyclic systems.
High-Accuracy Ab Initio Methods
For benchmark calculations and to validate DFT results, higher-level ab initio methods are often employed.
-
Møller-Plesset Perturbation Theory (MP2): This method provides a good starting point for including electron correlation effects beyond the Hartree-Fock approximation and is often used for geometry optimizations and energy calculations.[1]
-
Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies. Due to their high computational cost, they are typically used for single-point energy calculations on geometries optimized at a lower level of theory.
A Step-by-Step Computational Workflow
A typical computational study to determine the relative stability of pyrazole isomers follows a well-defined workflow. This self-validating system ensures the reliability of the obtained results.
Caption: A typical computational workflow for determining the relative stability of pyrazole isomers.
Experimental Protocol:
-
Structure Definition: The initial 3D coordinates of the pyrazole isomers (1H, 3H, and 4H-pyrazole) are generated using a molecular builder.
-
Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. This is typically performed using a DFT method like B3LYP with a 6-311++G(d,p) basis set.[3] The optimization process continues until the forces on the atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.
-
Frequency Calculation: To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed at the same level of theory.[3]
-
Imaginary Frequency Check: The output of the frequency calculation is checked for imaginary frequencies. A true minimum will have no imaginary frequencies. If an imaginary frequency is present, it indicates a transition state, and the geometry needs to be re-optimized.
-
Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more robust method like CCSD(T) with a larger basis set.
-
Relative Energy Calculation: The total electronic energy of the most stable isomer (1H-pyrazole) is taken as the reference (0 kJ/mol). The relative energies of the other isomers are then calculated by subtracting the energy of the reference isomer from their total energies.
-
Results Analysis: The calculated relative energies are then used to compare the stabilities of the different isomers.
Comparative Analysis of Pyrazole Isomer Stability
Computational studies consistently demonstrate a clear hierarchy in the stability of the fundamental pyrazole tautomers. The aromatic nature of the pyrazole ring is the primary determinant of this stability order.
| Isomer | Tautomer Description | Relative Energy (kJ/mol) - B3LYP/6-311++G(d,p)[3] | Relative Energy (kJ/mol) - MP2/6-311++G(d,p)[1] |
| 1H-Pyrazole | Aromatic, NH group in the ring | 0.00 (Reference) | 0.00 (Reference) |
| 3H-Pyrazole | Non-aromatic, CH2 group adjacent to a nitrogen atom | ~100 | ~100 |
| 4H-Pyrazole | Non-aromatic, CH2 group as far as possible from nitrogen atoms | Higher than 3H-Pyrazole | Higher than 3H-pyrazole |
Key Observations:
-
1H-Pyrazole is the most stable isomer. Its aromaticity, characterized by a delocalized π-electron system across the ring, is the key stabilizing factor.[3] This is analogous to the stability of other aromatic systems like benzene.
-
Non-aromatic tautomers are significantly less stable. The 3H and 4H-pyrazoles, which possess a methylene (CH2) group within the ring, lack this aromatic stabilization and are consequently much higher in energy.[1][3] The substantial energy gap of approximately 100 kJ/mol indicates that these non-aromatic forms are unlikely to be present in significant concentrations under normal conditions.[1][3]
-
The position of the CH2 group matters. In the non-aromatic tautomers, the isomer with the methylene group further away from the nitrogen atoms (4H-pyrazole) is generally less stable than the one where it is adjacent to a nitrogen (3H-pyrazole).[1]
Caption: Relative stability of pyrazole tautomers.
Structural Insights into Stability
The differences in stability are also reflected in the geometric parameters of the isomers.
| Parameter | 1H-Pyrazole | 3H-Pyrazole | 4H-Pyrazole |
| N1-N2 Bond Length (Å) | ~1.35 | ~1.42 | ~1.43 |
| C3-N2 Bond Length (Å) | ~1.33 | ~1.28 (C=N) | ~1.45 (C-N) |
| Ring Planarity | Planar | Non-planar | Non-planar |
Data compiled from typical DFT calculations.
The bond lengths in 1H-pyrazole are intermediate between single and double bonds, which is characteristic of an aromatic system. In contrast, the non-aromatic isomers exhibit distinct single and double bonds, and their rings are puckered.
The Influence of Substituents and Solvent Effects
While the parent pyrazole system has a clear stability order, the introduction of substituents and the nature of the solvent can modulate the relative energies of the isomers.
Substituent Effects
The electronic nature of substituents on the pyrazole ring can significantly influence the tautomeric equilibrium.
-
Electron-Donating Groups (EDGs): Groups like -NH2 and -OH tend to favor the tautomer where the substituent is at the C3 position.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups such as -NO2 and -CN can stabilize the tautomer with the substituent at the C5 position.[1]
These effects can be rationalized by considering the resonance and inductive effects of the substituents on the electron density of the pyrazole ring.
Solvent Effects
The polarity of the solvent can also play a crucial role in determining the relative stability of pyrazole isomers.[4] Computational models like the Polarizable Continuum Model (PCM) are effective in simulating the influence of a solvent environment.[4]
Generally, polar solvents tend to stabilize the more polar tautomer. For instance, if one tautomer has a larger dipole moment than another, it will be preferentially stabilized in a polar solvent like water or methanol. This can lead to a shift in the tautomeric equilibrium compared to the gas phase.[5][6][7]
Experimental Validation
The predictions from computational studies are well-supported by experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .[1][8][9]
-
NMR Spectroscopy: In solution, the rapid interconversion between the two equivalent 1H-pyrazole tautomers often leads to time-averaged signals in the NMR spectrum, making the C3 and C5 positions appear equivalent.[1] However, for substituted pyrazoles, distinct signals for different tautomers can often be observed, allowing for the determination of their relative populations.[1]
-
IR Spectroscopy: The vibrational frequencies of the N-H and C=N bonds are sensitive to the tautomeric form. IR spectroscopy can therefore be used to identify the predominant tautomer in a given sample.[8][9]
The excellent agreement between computational predictions and experimental observations provides a high degree of confidence in the use of these computational methods for studying pyrazole isomerism.[1]
Conclusion
Computational studies provide an indispensable tool for understanding and predicting the relative stability of pyrazole isomers. The key takeaway for researchers and drug development professionals is the overwhelming stability of the aromatic 1H-pyrazole tautomer compared to its non-aromatic counterparts. However, it is crucial to recognize that this intrinsic stability can be modulated by the electronic effects of substituents and the polarity of the surrounding environment. By leveraging the computational methodologies and insights presented in this guide, scientists can make more informed decisions in the design and synthesis of novel pyrazole-based compounds with tailored properties and desired biological activities.
References
- A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem.
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Available from: [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Available from: [Link]
-
Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available from: [Link]
-
Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. PMC. Available from: [Link]
-
The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Available from: [Link]
-
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Semantic Scholar. Available from: [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. Available from: [Link]
-
Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. ResearchGate. Available from: [Link]
-
Computational Study of C-Substituted Tetrazole Tautomers: Magnetic and Structural Based Degree of Aromaticity. Available from: [Link]
-
A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry. Available from: [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available from: [Link]
-
Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. PMC. Available from: [Link]
-
Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. ResearchGate. Available from: [Link]
-
A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide. Available from: [Link]
-
Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K. NSF PAR. Available from: [Link]
-
Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Available from: [Link]
-
A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Available from: [Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available from: [Link]
-
Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. orientjchem.org [orientjchem.org]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 9. jocpr.com [jocpr.com]
assessing the novelty and patentability of a new pyrazole compound
As a Senior Application Scientist navigating the highly competitive landscape of medicinal chemistry, I frequently encounter the challenge of distinguishing novel chemical entities from a dense forest of prior art. The pyrazole scaffold is a "privileged structure" in pharmacology, forming the core of numerous blockbuster kinase inhibitors, including ruxolitinib and tofacitinib[1].
Because the chemical space surrounding pyrazoles is heavily patented, assessing the novelty and patentability of a new pyrazole derivative requires more than just synthesizing a new molecule. It demands a rigorous, data-driven demonstration of unexpected results —typically through superior target selectivity, enhanced potency, or improved metabolic stability—to overcome a prima facie case of obviousness[2][3].
This guide outlines the strategic framework and self-validating experimental methodologies required to objectively compare a novel pyrazole compound against existing alternatives, thereby generating the robust data packages expected by patent examiners and drug development stakeholders.
The Patentability Framework for Pyrazole Derivatives
To secure a patent for a new chemical entity (NCE), the compound must satisfy two primary criteria:
-
Novelty (e.g., 35 U.S.C. 102): The specific chemical structure must not be "at once envisaged" by generic Markush structures disclosed in prior art[4].
-
Non-Obviousness / Inventive Step (e.g., 35 U.S.C. 103): If the prior art suggests that modifying a known pyrazole would yield certain properties, simply confirming those properties is insufficient. The applicant must prove that the new compound exhibits "unexpected results" that are commensurate in scope with the patent claims[2][5].
Caption: Logical workflow for assessing the novelty and inventive step of a new pyrazole derivative.
Comparative Pharmacological Profiling: The "Unexpected Results" Engine
To illustrate this process, we will evaluate a novel, hypothetical C-5 substituted pyrazole derivative—Pyr-X99 —designed as a Janus Kinase 1 (JAK1) selective inhibitor. Recent literature demonstrates that specific C-5 pyrazole modifications can dramatically increase JAK1 vs. JAK2 selectivity by exploiting unique hydrogen-bonding interactions with the E966 residue in the JAK1 hinge region[6].
To prove non-obviousness, we must objectively compare Pyr-X99 against standard-of-care alternatives: Tofacitinib (a pan-JAK inhibitor) and Abrocitinib (a known JAK1-selective inhibitor)[1][7].
Quantitative Data Comparison
The following table summarizes the biochemical and cellular assay results. A compound demonstrating a >50-fold selectivity for JAK1 over JAK2 represents a significant, unexpected technical advancement over the prior art[6][7].
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/JAK1) | Ba/F3 Cellular IC₅₀ (nM) | Patentability Status |
| Tofacitinib (Prior Art) | 3.2 | 4.1 | ~1.3x (Pan-JAK) | 15.1 | Baseline Reference |
| Abrocitinib (Prior Art) | 12.5 | 87.5 | 7.0x | 45.2 | Baseline Selective |
| Pyr-X99 (Novel) | 1.8 | 115.2 | 64.0x | 8.4 | Strong (Unexpected Selectivity) |
Experimental Methodologies for Patent-Enabling Data
To ensure the trustworthiness of the data submitted to patent offices, all experimental protocols must be self-validating. This means incorporating internal controls and designing assays that accurately reflect physiological conditions.
Protocol A: TR-FRET Biochemical Kinase Assay (Target Affinity & Selectivity)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying kinase inhibition due to its low background noise and high sensitivity.
-
Enzyme and Substrate Preparation: Dilute recombinant JAK1 and JAK2 enzymes in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Prepare 3-fold serial dilutions of Pyr-X99, Tofacitinib, and Abrocitinib in 100% DMSO. Transfer 100 nL of each to a 384-well plate.
-
ATP Addition (Critical Causality Step): Add ATP to the reaction mixture at the specific Michaelis constant ( Km ) for each kinase (e.g., 7 µM for JAK1, 4 µM for JAK2)[7]. Causality: Because pyrazoles are ATP-competitive hinge binders, testing exactly at the Km ensures the assay accurately measures the intrinsic affinity of the inhibitor without artificially skewing the IC₅₀, which happens if arbitrary ATP concentrations are used.
-
Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody and ULight-labeled peptide substrate.
-
Validation: Read the TR-FRET signal (665 nm / 615 nm ratio). Calculate IC₅₀ using a 4-parameter logistic regression. The inclusion of Tofacitinib serves as an internal positive control to validate assay performance against known literature values.
Protocol B: Cell-Based STAT Phosphorylation Assay (Translational Efficacy)
Biochemical potency must translate to the complex intracellular environment, where millimolar ATP concentrations compete with the drug[7].
-
Cell Culture: Culture Ba/F3 cells engineered to express TEL-JAK1 or TEL-JAK2 fusion proteins in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Seed cells at 2×104 cells/well. Treat with varying concentrations of the pyrazole inhibitors for 2 hours.
-
Lysis (Critical Causality Step): Wash cells with ice-cold PBS and lyse using a buffer containing protease and phosphatase inhibitors (e.g., sodium orthovanadate)[8]. Causality: The immediate application of ice-cold buffer and phosphatase inhibitors "freezes" the cellular phosphorylation state at the exact moment of assay termination, preventing artificial degradation of the pSTAT signal.
-
Quantification: Quantify phosphorylated STAT (pSTAT) levels using an ELISA kit or Western blot. Normalize pSTAT signals against total STAT protein to ensure that the observed reduction is due to kinase inhibition, not cell death or reduced protein expression.
Caption: Mechanism of action: The novel pyrazole inhibitor competitively binds the JAK1 hinge region, halting STAT signaling.
Structural Biology: Grounding the "Unexpected Results"
To solidify a patent application, it is highly advantageous to explain why the unexpected results occur. In the case of pyrazole kinase inhibitors, the pyrazole ring typically acts as the primary hinge-binding motif, mimicking the adenine ring of ATP[9].
If a prior art patent claims a generic pyrazole core, the novelty of a compound like Pyr-X99 relies on its specific peripheral substitutions. For instance, X-ray crystallography of highly selective C-5 substituted pyrazoles reveals that specific bulky or polarized groups (such as a difluoromethoxy moiety) can form non-classical hydrogen bonds or exploit lipophilic pockets unique to the target kinase (e.g., JAK1 over JAK2)[6][9]. Demonstrating this unique binding mode provides a mechanistic rationale that strongly supports the non-obviousness of the invention, proving that a person having ordinary skill in the art (PHOSITA) could not have predicted the selectivity profile based on the generic prior art scaffold.
References
-
How does the USPTO handle allegations of unexpected results for chemical compounds? BlueIron IP. Available at:[Link]
-
2145-Consideration of Applicant's Rebuttal Arguments and Evidence United States Patent and Trademark Office (USPTO). Available at:[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at:[Link]
-
Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. PMC / NIH. Available at:[Link]
-
Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Publications. Available at:[Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. Available at:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. USPTO Handling of Unexpected Results for Chemical Compounds [blueironip.com]
- 3. elementiplaw.com [elementiplaw.com]
- 4. 2131-Anticipation — Application of 35 U.S.C. 102 [uspto.gov]
- 5. 2145-Consideration of Applicant’s Rebuttal Arguments and Evidence [uspto.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Standard Operating Procedure: Handling and Disposal of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol
Chemical Profile & Mechanistic Hazard Assessment
In drug discovery and agrochemical development, pyrazole derivatives are invaluable structural motifs. 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol serves as a specialized halogenated building block. However, the presence of the trichloromethyl carbinol group introduces complex disposal logistics.
Because this compound contains a carbon-halogen bond, it is strictly regulated by the EPA as a Halogenated Organic Compound (HOC)[1]. Proper disposal requires understanding the molecule's thermal and chemical vulnerabilities. At a mass composition of approximately 46.3% chlorine, this compound cannot be processed through standard municipal or general organic waste streams. High halogen loads suppress the heating value (BTU) of waste, requiring specialized rotary kiln incineration equipped with caustic scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[2].
Table 1: Quantitative Chemical & Hazard Profile
| Property | Quantitative Value | Operational Implication |
| Molecular Formula | C₆H₇Cl₃N₂O | Defines stoichiometry for degradation tracking. |
| Molecular Weight | 229.49 g/mol | Utilized for mass-balance calculations in waste logs. |
| Chlorine Content | ~46.3% (w/w) | High halogen load strictly mandates segregation into halogenated waste streams. |
| Estimated LogP | 1.8 - 2.2 | Lipophilic nature requires organic solvents for complete surface decontamination. |
| Combustion Byproducts | HCl, NOₓ, CO, CO₂ | Mandates thermal destruction via incinerators with high-efficiency caustic scrubbers. |
Chemical Incompatibility: The Haloform Cleavage Risk
A critical safety consideration for 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol is its severe incompatibility with strong bases. The trichloromethyl carbinol moiety is highly susceptible to base-catalyzed retro-aldol (haloform-type) cleavage.
The Causality: When exposed to a strong base (e.g., NaOH, KOH), the hydroxyl group is deprotonated. The resulting alkoxide intermediate is unstable; the oxygen lone pair collapses to form a carbonyl (yielding 1-methyl-1H-pyrazole-4-carboxaldehyde), forcefully expelling a trichloromethanide carbanion (CCl₃⁻). This carbanion immediately abstracts a proton from the solvent to form chloroform (CHCl₃) —a highly regulated, volatile, and toxic substance. Mixing this compound with basic waste streams can therefore lead to the covert generation of toxic gas and hazardous pressure buildup in sealed waste carboys.
Figure 1: Base-catalyzed degradation pathway of 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol.
Waste Stream Segregation & Compatibility
To maintain regulatory compliance and prevent catastrophic reactions, researchers must strictly adhere to the following segregation matrix. Mixing halogenated waste with non-halogenated waste not only violates EPA mandates but exponentially increases institutional disposal costs, as the entire mixed volume must then be treated as halogenated waste[3].
Table 2: Waste Stream Compatibility Matrix
| Reagent / Waste Stream | Compatibility | Mechanistic Causality |
| Halogenated Solvents (DCM, Chloroform) | Highly Compatible | Shared disposal pathway; processed via rotary kiln incineration[2]. |
| Non-Halogenated Solvents (EtOH, Hexane) | Incompatible | Dilutes BTU value; violates EPA segregation mandates for HOCs. |
| Strong Bases (NaOH, KOH, Alkoxides) | Critical Hazard | Triggers retro-aldol cleavage, releasing toxic chloroform gas. |
| Strong Oxidizers (HNO₃, KMnO₄) | Critical Hazard | Exothermic oxidation of the pyrazole ring; risk of over-pressurization. |
Self-Validating Disposal Protocol
To ensure absolute safety, the disposal of reaction mixtures containing 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol must follow a self-validating system . This means the protocol contains built-in checkpoints (like pH verification) that prevent the operator from proceeding to the next step if unsafe conditions exist.
Step-by-Step Methodology: Liquid Waste Consolidation
-
Reaction Quenching & pH Validation (The Checkpoint):
-
Action: Before transferring any aqueous/organic biphasic reaction mixture containing the compound into a waste carboy, test the aqueous layer with universal pH indicator paper.
-
Validation: A pH > 8 invalidates the transfer due to the risk of haloform cleavage.
-
Correction: If pH > 8, carefully add 1M HCl dropwise while stirring until the indicator paper validates a safe pH range of 6–7. Only then is the transfer authorized.
-
-
Phase Separation & Extraction:
-
Action: If the compound is dissolved in a water-miscible solvent, extract it into a halogenated organic solvent (e.g., dichloromethane) to minimize the volume of halogenated aqueous waste, which is notoriously difficult and expensive to incinerate[2].
-
-
Waste Consolidation:
-
Action: Funnel the organic layer exclusively into a designated High-Density Polyethylene (HDPE) carboy specifically rated for halogenated organics. Do not use standard metal cans, as trace HCl generation can cause corrosion.
-
-
EPA-Compliant Labeling:
-
Action: Under EPA Subpart K regulations for academic and research laboratories, containers must be labeled with specific, actionable terminology. Generic terms like "aqueous" or "spent solvent" are regulatory violations. The container must be explicitly labeled[4]:
"Halogenated Organic Solvents - Contains Pyrazole Derivatives"
-
Figure 2: Step-by-step self-validating laboratory disposal workflow for halogenated pyrazoles.
Emergency Spill Response Workflow
In the event of a localized laboratory spill (solid powder or dissolved solution), immediate containment is required to prevent environmental release and inhalation exposure.
Step-by-Step Methodology: Spill Containment
-
Isolate & Ventilate: Evacuate non-essential personnel from the immediate vicinity. Ensure the laboratory fume hood sashes are open to maximize room exhaust. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).
-
Neutralize / Absorb:
-
For Solid Spills: Do not sweep dry, as this generates inhalable dust. Lightly mist the powder with water to suppress dust, then wipe up with damp absorbent pads.
-
For Liquid Spills (Dissolved in Solvent): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Never use combustible materials like sawdust , as the high halogen content mixed with organics can create unpredictable localized reactions.
-
-
Consolidate: Use a non-sparking polyethylene scoop to transfer the saturated absorbent into a wide-mouth HDPE hazardous waste container.
-
Decontaminate: Wash the spill surface with a small amount of methanol or dichloromethane to dissolve residual lipophilic compound, absorb the washings, and place them in the same halogenated waste container.
-
Document: Log the spill and the resulting waste volume in the laboratory's Environmental Health and Safety (EHS) manifest.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).[Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).[Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
